Desmethyl Erlotinib-d4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[7-(2-methoxyethoxy)-4-(2,3,4,6-tetradeuterio-5-ethynylanilino)quinazolin-6-yl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)/i4D,5D,6D,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQIAZNBAWFSQM-GTNXRJHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCOC)[2H])C#C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Desmethyl Erlotinib-d4 and its primary use in research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Erlotinib-d4 is the deuterium-labeled analogue of Desmethyl Erlotinib, the primary and pharmacologically active metabolite of Erlotinib.[1][2] Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1][3] Given the critical role of pharmacokinetics in drug development, this compound serves as an indispensable tool, primarily as an internal standard, for the accurate quantification of Desmethyl Erlotinib in biological matrices.[3][4] This guide provides a comprehensive overview of this compound, its physicochemical properties, its principal application in bioanalytical method development, and the underlying pharmacological context of its parent compound, Erlotinib.
Physicochemical Properties and Quantitative Data
This compound is structurally identical to Desmethyl Erlotinib, with the exception of four deuterium (B1214612) atoms incorporated into its structure. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled analyte in mass spectrometry-based assays, without significantly altering its chemical behavior during sample preparation and chromatographic separation.[4]
| Property | Value | Reference |
| Chemical Name | 2-[7-(2-Methoxyethoxy)-4-[(2,3,4,6-tetradeuterio-5-ethynylphenyl)amino]quinazolin-6-yl]oxyethanol | [5] |
| Synonyms | OSI-420-d4, CP-373420-d4 | [3] |
| Molecular Formula | C₂₁H₁₇D₄N₃O₄ | [3] |
| Molecular Weight | 383.43 g/mol | [3] |
| CAS Number | 1216420-11-9 | [5] |
| Purity | Typically ≥98% | [6] |
Primary Use in Research: Internal Standard in Bioanalysis
The predominant application of this compound in research is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2] The purpose of an internal standard is to correct for the variability inherent in the analytical process, from sample extraction to detection, thereby improving the accuracy and precision of the quantification of the target analyte (Desmethyl Erlotinib).[4]
Stable isotope-labeled internal standards like this compound are considered the "gold standard" because they co-elute with the analyte and exhibit similar ionization efficiency in the mass spectrometer's ion source, effectively compensating for matrix effects.[4]
Experimental Protocols: Quantitative Analysis of Desmethyl Erlotinib in Plasma
The following is a representative experimental protocol for the quantification of Desmethyl Erlotinib in human plasma using this compound as an internal standard. This protocol is a composite of methodologies reported in the scientific literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of this compound (e.g., 100 ng/mL in methanol) to act as the internal standard.
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
| Parameter | Typical Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A typical gradient might start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
Mass Spectrometry Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Desmethyl Erlotinib | 380.2 | 278.1 | 35 |
| This compound | 384.2 | 282.1 | 35 |
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of Desmethyl Erlotinib in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Visualization of Key Concepts
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study where this compound is used as an internal standard.
Caption: A typical workflow for a pharmacokinetic study.
Erlotinib's Mechanism of Action: EGFR Signaling Pathway Inhibition
Erlotinib, the parent drug of Desmethyl Erlotinib, exerts its therapeutic effect by inhibiting the EGFR signaling pathway. This pathway, when aberrantly activated in cancer, drives cell proliferation, survival, and metastasis. The diagram below depicts the EGFR signaling cascade and the point of inhibition by Erlotinib and its active metabolite.
Caption: EGFR signaling pathway and Erlotinib's point of inhibition.
Conclusion
This compound is a vital research tool for the accurate and precise quantification of Desmethyl Erlotinib, the active metabolite of the EGFR inhibitor Erlotinib. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays is fundamental to robust pharmacokinetic and metabolic studies, which are critical for the development and clinical application of Erlotinib. A thorough understanding of its properties and application in validated bioanalytical methods, as outlined in this guide, is essential for researchers in the fields of pharmacology, drug metabolism, and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-1 | Isotope-Labeled Compounds | 2012598-45-5 | Invivochem [invivochem.com]
- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to Desmethyl Erlotinib-d4: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Desmethyl Erlotinib-d4. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support advanced research and development activities.
Introduction
This compound is the deuterium-labeled form of Desmethyl Erlotinib (B232) (also known as OSI-420), which is an active metabolite of Erlotinib. Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology. The incorporation of four deuterium (B1214612) atoms into the Desmethyl Erlotinib structure makes it an ideal internal standard for quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in pharmacokinetic and therapeutic drug monitoring studies.[1] Deuteration can also subtly influence the metabolic profile and pharmacokinetics of a drug.[1]
Chemical Structure and Properties
The chemical structure of this compound is characterized by a quinazoline (B50416) core, substituted with an ethynylphenylamino group and two ether-containing side chains. The four deuterium atoms are located on the phenyl ring of the ethynylphenylamino moiety.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Data for the non-deuterated form, Desmethyl Erlotinib, is included for reference where specific data for the deuterated analog is not available.
| Property | Value | Source |
| IUPAC Name | 2-[7-(2-methoxyethoxy)-4-(2,3,4,6-tetradeuterio-5-ethynylanilino)quinazolin-6-yl]oxyethanol | PubChem |
| CAS Number | 1216420-11-9 | MedChemExpress |
| Molecular Formula | C₂₁H₁₇D₄N₃O₄ | MedChemExpress |
| Molecular Weight | 383.43 g/mol | MedChemExpress |
| Exact Mass | 383.17831314 Da | PubChem |
| Appearance | Crystalline solid | Cayman Chemical (for non-deuterated) |
| Melting Point | Not available | |
| Solubility (non-deuterated) | ||
| DMSO | 25 mg/mL | Cayman Chemical |
| DMF | 50 mg/mL | Cayman Chemical |
| Ethanol | 0.25 mg/mL | Cayman Chemical |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL | Cayman Chemical |
| SMILES | C#CC1=C(NC2=NC=NC3=CC(OCCOC)=C(OCCO)C=C32)C(=C(C(=C1[2H])[2H])[2H])[2H] | PubChem |
| InChI | InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)/i4D,5D,6D,11D | PubChem |
Experimental Protocols
This compound is primarily utilized as an internal standard in bioanalytical methods. The following sections outline a representative experimental protocol for its use in LC-MS/MS analysis and provide context for its synthesis and purification.
Synthesis and Purification
A detailed, publicly available synthesis protocol specifically for this compound is not readily found in the literature. However, its synthesis would likely follow a similar pathway to that of Erlotinib, with the introduction of deuterium atoms at a suitable stage. A general synthesis of Erlotinib has been described, which could be adapted.[2] The synthesis of radiolabeled [¹⁴C]erlotinib has also been reported, indicating that isotopic labeling of the core structure is feasible.
Purification of this compound would typically be achieved through standard chromatographic techniques, such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC), to ensure high purity suitable for use as an analytical standard.
Quantification by LC-MS/MS
This compound is an ideal internal standard for the quantification of Desmethyl Erlotinib in biological matrices. A validated LC-MS/MS method for the simultaneous determination of Erlotinib and its metabolites, including Desmethyl Erlotinib (OSI-420), has been reported and can be adapted for use with the deuterated standard.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an appropriate amount of this compound solution in a suitable organic solvent (e.g., acetonitrile) to serve as the internal standard.
-
Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 ratio (v/v) to the plasma volume.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column, such as a BEH XBridge C18 (100 x 2.1 mm, 1.7 µm), is suitable.
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.7 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration. For example: 10-50% B over 5 minutes, then to 90% B for 1 minute, followed by a return to 10% B for 1 minute.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Desmethyl Erlotinib (OSI-420): The specific parent and product ion masses would be selected based on initial tuning experiments.
-
This compound (Internal Standard): The parent ion will be shifted by +4 Da compared to the non-deuterated analyte, and a corresponding product ion would be monitored.
-
Signaling Pathway Involvement
Desmethyl Erlotinib, the non-deuterated analog of this compound, is an active metabolite of Erlotinib, a potent EGFR tyrosine kinase inhibitor.[1] Therefore, its mechanism of action is intrinsically linked to the EGFR signaling pathway. Inhibition of EGFR blocks the downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis.
EGFR Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of several downstream signaling pathways. The two major pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][4]
Caption: Simplified EGFR signaling pathway and the inhibitory action of Desmethyl Erlotinib.
Conclusion
This compound is a critical tool for the accurate quantification of the active erlotinib metabolite, Desmethyl Erlotinib, in various biological matrices. Its stable isotope-labeled nature ensures high precision and accuracy in mass spectrometry-based bioanalytical methods. A thorough understanding of its chemical properties and its role in the context of the EGFR signaling pathway is essential for researchers in the fields of pharmacology, drug metabolism, and oncology. This guide provides a foundational resource to support these research endeavors.
References
The Role of Desmethyl Erlotinib-d4 as a Metabolite of Erlotinib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Desmethyl Erlotinib-d4, focusing on its critical role as an internal standard in the bioanalytical quantification of Erlotinib and its active metabolite, Desmethyl Erlotinib (OSI-420). This document delves into the metabolic pathways of Erlotinib, the rationale for using a deuterated internal standard, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Introduction to Erlotinib and its Metabolism
Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] Upon administration, Erlotinib undergoes extensive metabolism, primarily in the liver, mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP1A2 playing a lesser role.[2]
One of the principal and pharmacologically active metabolites of Erlotinib is O-desmethyl Erlotinib, also known as OSI-420.[3][4] This metabolite is formed through the O-demethylation of one of the methoxyethoxy side chains of the Erlotinib molecule. Crucially, Desmethyl Erlotinib (OSI-420) exhibits equipotent inhibitory activity against the EGFR tyrosine kinase compared to the parent drug, Erlotinib. Therefore, accurate quantification of both Erlotinib and Desmethyl Erlotinib in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall pharmacological profile of Erlotinib treatment.
To achieve the high accuracy and precision required for quantitative bioanalysis, stable isotope-labeled internal standards are considered the gold standard.[5][6][7] this compound is the deuterium-labeled analogue of Desmethyl Erlotinib and serves as an ideal internal standard for LC-MS/MS-based quantification.[8][9]
Chemical Structure of this compound:
The deuterium (B1214612) atoms are strategically placed on the molecule at non-exchangeable positions to ensure the stability of the label during sample preparation and analysis.[10] The increased mass of the deuterated analogue allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for any variability in the analytical process.[7]
Erlotinib Metabolism and EGFR Signaling Pathway
The metabolic conversion of Erlotinib to Desmethyl Erlotinib is a key event in its biotransformation. The following diagram illustrates the metabolic pathway.
Erlotinib and its active metabolite, Desmethyl Erlotinib, exert their therapeutic effect by inhibiting the EGFR signaling pathway. This pathway, when dysregulated, plays a central role in tumor cell proliferation, survival, and metastasis. The diagram below provides a simplified representation of the EGFR signaling cascade.
Experimental Protocols: Quantification of Erlotinib and Desmethyl Erlotinib using this compound
The following sections provide a detailed methodology for the simultaneous quantification of Erlotinib and Desmethyl Erlotinib (OSI-420) in human plasma using this compound as an internal standard with an LC-MS/MS system.
Materials and Reagents
-
Reference standards: Erlotinib, Desmethyl Erlotinib (OSI-420)
-
Internal standard: this compound (commercially available from various suppliers)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Dimethyl sulfoxide (B87167) (DMSO) - all HPLC or LC-MS grade
-
Buffers: Ammonium acetate
-
Human plasma (drug-free)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Erlotinib, Desmethyl Erlotinib, and this compound by dissolving the accurately weighed compounds in DMSO or an appropriate solvent.
-
Working Standard Solutions: Prepare serial dilutions of the Erlotinib and Desmethyl Erlotinib stock solutions in a mixture of ACN and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with ACN to a final concentration suitable for spiking into plasma samples (e.g., 100 ng/mL).
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting Erlotinib and its metabolites from plasma.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC System | A high-performance or ultra-high-performance liquid chromatography system |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500 - 600 °C |
| Capillary Voltage | 3 - 4 kV |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Erlotinib | 394.2 | 278.1 | Optimized for instrument |
| Desmethyl Erlotinib (OSI-420) | 380.2 | 278.1 | Optimized for instrument |
| This compound (IS) | 384.2 | 282.1 | Optimized for instrument |
Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank plasma from multiple sources.
-
Linearity and Range: The concentration range over which the assay is accurate and precise. Calibration curves are typically generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is commonly used.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, and high) on different days. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification, LLOQ) for both accuracy and precision.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analytes and IS in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).
Quantitative Data and Performance
LC-MS/MS methods utilizing deuterated internal standards for the quantification of Erlotinib and Desmethyl Erlotinib typically demonstrate excellent performance characteristics.
Table 4: Typical Performance Characteristics of a Validated LC-MS/MS Method
| Parameter | Typical Value |
| Linearity Range (Erlotinib) | 1 - 2500 ng/mL |
| Linearity Range (Desmethyl Erlotinib) | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | > 85% |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Erlotinib and its pharmacologically active metabolite, Desmethyl Erlotinib, in biological samples. Its use as an internal standard in LC-MS/MS assays mitigates the variability inherent in sample preparation and analysis, ensuring reliable data for pharmacokinetic and clinical studies. The detailed methodologies and performance data presented in this guide provide a robust framework for researchers and scientists in the field of drug development and therapeutic drug monitoring to establish and validate high-quality bioanalytical methods for Erlotinib. The understanding of Erlotinib's metabolism and its mechanism of action within the EGFR signaling pathway further underscores the importance of accurately measuring both the parent drug and its active metabolites to optimize cancer therapy.
References
- 1. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib [mdpi.com]
- 2. diva-portal.org [diva-portal.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound-1 | Isotope-Labeled Compounds | 2012598-45-5 | Invivochem [invivochem.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Desmethyl Erlotinib (OSI-420): A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl Erlotinib, also known as OSI-420, is the principal and pharmacologically active metabolite of Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This technical guide provides an in-depth analysis of the mechanism of action of Desmethyl Erlotinib, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its interaction with cellular signaling pathways. As a crucial contributor to the overall clinical efficacy of Erlotinib, a thorough understanding of OSI-420's biological activity is paramount for researchers in oncology and drug development. This document outlines its inhibitory effects on EGFR, the downstream signaling consequences, and the metabolic pathway leading to its formation.
Introduction
Erlotinib (marketed as Tarceva®) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) and pancreatic cancer, particularly in tumors harboring activating mutations in the EGFR gene. Following oral administration, Erlotinib is metabolized in the liver, primarily by cytochrome P450 enzymes, to yield Desmethyl Erlotinib (OSI-420).[1][2] This metabolite is not an inactive byproduct; rather, it exhibits equipotent inhibitory activity against the EGFR tyrosine kinase compared to its parent compound, Erlotinib.[3] The systemic exposure to OSI-420 can be significant, contributing to the overall therapeutic effect and toxicity profile of Erlotinib treatment.[3] This guide delves into the core mechanisms by which OSI-420 exerts its anti-tumor effects.
Mechanism of Action: Inhibition of EGFR Tyrosine Kinase
Desmethyl Erlotinib (OSI-420) functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[4] By binding to the ATP-binding pocket of the intracellular domain of EGFR, OSI-420 prevents the autophosphorylation of tyrosine residues that is critical for the activation of downstream signaling cascades.[1][2] This blockade of signal transduction ultimately leads to the inhibition of tumor cell proliferation, survival, and metastasis.
Quantitative Inhibitory Activity
The inhibitory potency of Desmethyl Erlotinib (OSI-420) against EGFR is comparable to that of Erlotinib. The following table summarizes the key quantitative data regarding its activity.
| Parameter | Value | Notes | Reference |
| IC50 (EGFR Tyrosine Kinase Inhibition) | 2 nM | This value represents the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50% in a purified enzyme assay. | [3] |
| IC50 (EGFR Autophosphorylation in Tumor Cells) | 20 nM | This value reflects the concentration needed to inhibit EGFR autophosphorylation by 50% within a cellular context. | [3] |
| Potency Compared to Erlotinib | Equipotent | Multiple sources confirm that OSI-420 has a similar inhibitory potency against EGFR as its parent drug, Erlotinib. | [3] |
Impact on Downstream Signaling Pathways
The inhibition of EGFR tyrosine kinase activity by Desmethyl Erlotinib (OSI-420) disrupts multiple downstream signaling pathways that are crucial for tumor growth and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt pathway, and the JAK-STAT pathway.
Metabolism of Erlotinib to Desmethyl Erlotinib (OSI-420)
Desmethyl Erlotinib is formed from Erlotinib through O-demethylation, a phase I metabolic reaction. This conversion is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP1A2, which are predominantly found in the liver.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Desmethyl Erlotinib (OSI-420).
EGFR Kinase Assay (In Vitro)
This assay quantifies the direct inhibitory effect of OSI-420 on the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR protein
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP, [γ-³²P]ATP (or non-radioactive detection system)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂, 0.2 mM Na₃VO₄, 1 mM DTT)
-
Desmethyl Erlotinib (OSI-420)
-
96-well plates
-
Phosphoric acid (for stopping reaction)
-
Scintillation counter (for radioactive detection) or appropriate plate reader
Procedure:
-
Coat 96-well plates with the Poly(Glu, Tyr) substrate.
-
Prepare serial dilutions of Desmethyl Erlotinib (OSI-420) in the assay buffer.
-
Add the EGFR enzyme to each well.
-
Add the different concentrations of OSI-420 to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Wash the plates to remove unincorporated ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay determines the effect of OSI-420 on the metabolic activity and proliferation of cancer cell lines.
Materials:
-
Cancer cell line with EGFR expression (e.g., A431, H3255)
-
Cell culture medium and supplements
-
Desmethyl Erlotinib (OSI-420)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Desmethyl Erlotinib (OSI-420) and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of EGFR Pathway Phosphorylation
This technique is used to visualize the inhibition of EGFR phosphorylation and the downstream signaling proteins Akt and ERK.
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and treat with Desmethyl Erlotinib (OSI-420) at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Phospho-EGFR (Tyr1068): 1:1000
-
Total EGFR: 1:1000
-
Phospho-Akt (Ser473): 1:1000
-
Total Akt: 1:1000
-
Phospho-ERK1/2 (Thr202/Tyr204): 1:2000
-
Total ERK1/2: 1:2000
-
Loading Control (e.g., GAPDH, β-actin): 1:5000
-
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometry analysis to quantify the changes in protein phosphorylation relative to total protein and the loading control.
-
Conclusion
Desmethyl Erlotinib (OSI-420) is a pharmacologically active and equipotent metabolite of Erlotinib that plays a significant role in its anti-cancer activity. Its mechanism of action is centered on the competitive inhibition of the EGFR tyrosine kinase, leading to the suppression of key downstream signaling pathways involved in cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of EGFR inhibitors. Future research may focus on the differential effects of Erlotinib and OSI-420 in various tumor microenvironments and their respective contributions to both efficacy and resistance mechanisms.
References
The Pharmacokinetics and Metabolism of Desmethyl Erlotinib-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Desmethyl Erlotinib (B232), an active metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Erlotinib. The deuterated form, Desmethyl Erlotinib-d4, is primarily utilized as an internal standard in bioanalytical assays for the accurate quantification of Desmethyl Erlotinib (also known as OSI-420). This document will focus on the pharmacokinetics and metabolism of the active metabolite, Desmethyl Erlotinib, as the kinetic profile of the deuterated form is considered bioequivalent. Included are summaries of key pharmacokinetic parameters, detailed experimental protocols for its quantification, and visualizations of its metabolic pathways and its interaction with the EGFR signaling cascade.
Introduction
Erlotinib is a potent inhibitor of the EGFR tyrosine kinase, a key target in the treatment of various cancers, including non-small cell lung cancer.[1] Its primary route of elimination is through hepatic metabolism, leading to the formation of several metabolites. The most significant of these is the pharmacologically active O-desmethyl metabolite, Desmethyl Erlotinib (OSI-420).[2] Understanding the pharmacokinetic profile and metabolic fate of this active metabolite is crucial for a complete characterization of Erlotinib's overall disposition and clinical activity. This compound serves as an essential tool in this characterization, enabling precise and accurate quantification in biological matrices through isotope dilution mass spectrometry.
Pharmacokinetics of Desmethyl Erlotinib (OSI-420)
Desmethyl Erlotinib is a major circulating metabolite of Erlotinib. Its pharmacokinetic profile is characterized by a more rapid clearance compared to its parent compound.
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models provide valuable insights into the disposition of Desmethyl Erlotinib.
| Species | Route of Administration (of Erlotinib) | Analyte | Cmax | Tmax | AUC | Half-life (t½) | Clearance (CL/F) | Reference |
| Rat (Wistar) | Oral | Desmethyl Erlotinib | - | - | - | 11.96 ± 2.01 h | - | [3][4] |
| Monkey (Rhesus) | Intravenous | Desmethyl Erlotinib | - | - | 8,080 ± 8,170 ng·h/mL | 6.17 ± 1.83 h | > 5-fold higher than Erlotinib | [5][6] |
| Mouse (SCID) | Oral | Erlotinib | 17272.59 ± 640.80 ng/mL | 0.29 ± 0.09 h | 84784.69 ± 3209.24 ng·h/mL | 6.08 ± 0.59 h | 356.48 ± 14.03 mL/hr | [7] |
Note: Data for Desmethyl Erlotinib is often presented in the context of Erlotinib administration. Direct pharmacokinetic studies of Desmethyl Erlotinib are less common.
Human Pharmacokinetics
In humans, the exposure to Desmethyl Erlotinib is a fraction of that of the parent drug, Erlotinib.
| Population | Route of Administration (of Erlotinib) | Analyte | Relative AUC (Metabolite vs. Parent) | Key Findings | Reference |
| Healthy Volunteers | Intravenous | Desmethyl Erlotinib | 30% (range 12-59%) | Clearance is more than 5-fold higher than Erlotinib. | [5][8] |
| Pediatric Patients with Brain Tumors | Oral | Desmethyl Erlotinib | - | Apparent clearance is higher in patients < 5 years old. | [9] |
| Patients with Renal Failure on Hemodialysis | Oral | Desmethyl Erlotinib | - | Pharmacokinetics are not significantly affected by renal function or hemodialysis. | [10] |
Metabolism of Desmethyl Erlotinib
Erlotinib is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent CYP1A2, to form Desmethyl Erlotinib (OSI-420).[11] Desmethyl Erlotinib itself can undergo further metabolism.
Metabolic Pathways
The primary metabolic pathway for the formation of Desmethyl Erlotinib is O-demethylation of Erlotinib. Subsequent metabolic transformations of Desmethyl Erlotinib include Phase II conjugation reactions. There is evidence to suggest that Desmethyl Erlotinib can undergo glucuronidation to form metabolites such as M8 and M10, as well as acetylation.[12]
Metabolic pathway of Erlotinib to Desmethyl Erlotinib and its subsequent metabolism.
Experimental Protocols
Accurate quantification of Desmethyl Erlotinib in biological matrices is essential for pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision with LC-MS/MS methods.
Bioanalytical Method for Quantification in Plasma
This section outlines a typical LC-MS/MS method for the simultaneous quantification of Erlotinib and Desmethyl Erlotinib in plasma.
4.1.1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of a methanol (B129727) solution containing the internal standards (e.g., Erlotinib-d6 and this compound).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial.
-
Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.
4.1.2. Liquid Chromatography Parameters
-
Column: Reversed-phase C18 column (e.g., 50 mm x 4.6 mm, 3 µm)
-
Mobile Phase: A gradient of methanol and 2 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.0).
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
4.1.3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Erlotinib: Precursor ion -> Product ion
-
Desmethyl Erlotinib: Precursor ion -> Product ion
-
Erlotinib-d6 (IS): Precursor ion -> Product ion
-
This compound (IS): Precursor ion -> Product ion
-
4.1.4. Method Validation
The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term)
A typical experimental workflow for the quantification of Desmethyl Erlotinib in plasma.
Mechanism of Action and Signaling Pathway
Desmethyl Erlotinib is an active metabolite and, along with Erlotinib, inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Importantly, Erlotinib and Desmethyl Erlotinib are considered to be equipotent.[8]
EGFR Signaling Pathway
EGFR is a transmembrane receptor that, upon binding to ligands such as EGF, dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation initiates several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The primary pathways activated by EGFR include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.
Desmethyl Erlotinib, like its parent compound, competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition ultimately leads to a reduction in tumor cell proliferation and survival.
The EGFR signaling pathway and the mechanism of inhibition by Desmethyl Erlotinib.
Conclusion
Desmethyl Erlotinib (OSI-420) is a pharmacologically active metabolite of Erlotinib that contributes to the overall clinical efficacy of the parent drug. A thorough understanding of its pharmacokinetic profile and metabolic fate is essential for a comprehensive assessment of Erlotinib's disposition. The use of its deuterated analog, this compound, as an internal standard in bioanalytical methods, is indispensable for the accurate quantification of this metabolite in various biological matrices. The equipotent inhibitory activity of Desmethyl Erlotinib on the EGFR signaling pathway underscores its importance in the therapeutic effects of Erlotinib. This technical guide provides a foundational resource for researchers and drug development professionals working with Erlotinib and its metabolites.
References
- 1. Clinical pharmacokinetics of erlotinib in patients with solid tumors and exposure-safety relationship in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The plasma and cerebrospinal fluid pharmacokinetics of erlotinib and its active metabolite (OSI-420) after intravenous administration of erlotinib in non-human primates - ProQuest [proquest.com]
- 6. The plasma and cerebrospinal fluid pharmacokinetics of erlotinib and its active metabolite (OSI-420) after intravenous administration of erlotinib in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacokinetics and safety of erlotinib and its metabolite OSI-420 in infants and children with primary brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of erlotinib and its active metabolite OSI-420 in patients with non-small cell lung cancer and chronic renal failure who are undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Drug–Drug Interaction Study to Evaluate the Impact of Simvastatin and Itraconazole on Erlotinib Pharmacokinetics in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Biological Activity of Erlotinib and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlotinib (B232) is a potent, orally available small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It is a first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[3][4] Erlotinib exerts its therapeutic effect by reversibly binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[2][5] The activity of erlotinib is particularly pronounced in tumors harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21.[1] This document provides a comprehensive technical overview of the biological activity of erlotinib and its primary metabolites, focusing on quantitative data, experimental methodologies, and key signaling and metabolic pathways.
Quantitative Data on Biological Activity
The inhibitory potency of erlotinib and its active metabolite, OSI-420 (desmethyl erlotinib), against various forms of EGFR is a critical determinant of its clinical efficacy. The following tables summarize the key quantitative data regarding their biological activity.
Table 1: In Vitro Inhibitory Activity of Erlotinib and OSI-420 against EGFR
| Compound | EGFR Variant | IC50 (nM) | Notes |
| Erlotinib | Wild-Type | 2[3] | Potent inhibition of the wild-type receptor. |
| L858R Mutant | ~20[1] | Increased sensitivity in the presence of this activating mutation. | |
| Exon 19 Deletion | <20[1] | Hypersensitivity conferred by this common activating mutation. | |
| T790M Mutant | >1000[1] | The "gatekeeper" mutation confers resistance to first-generation TKIs. | |
| OSI-420 | Wild-Type | Equipotent to Erlotinib[6] | The major active metabolite retains significant inhibitory activity. |
Table 2: Key Pharmacokinetic Parameters of Erlotinib and OSI-420 in Humans
| Parameter | Erlotinib | OSI-420 (Desmethyl Erlotinib) |
| Bioavailability | ~60% (fasting), ~100% (with food)[3] | - |
| Time to Peak Plasma Concentration (Tmax) | 4 hours[3] | - |
| Plasma Protein Binding | ~93%[3] | - |
| Volume of Distribution (Vd) | 232 L[3] | - |
| Elimination Half-life (t1/2) | 36.2 hours[3] | - |
| Metabolism | Primarily by CYP3A4; lesser extent by CYP1A2, CYP1A1[2] | - |
| Major Active Metabolite | OSI-420[2] | - |
| Excretion | ~83% in feces, ~8% in urine[3] | - |
Key Signaling and Metabolic Pathways
The biological activity of erlotinib is intrinsically linked to its modulation of the EGFR signaling cascade and its own metabolic fate within the body.
EGFR Signaling Pathway Inhibition by Erlotinib
Erlotinib targets the EGFR, a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates specific tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[5] Erlotinib's inhibition of EGFR autophosphorylation effectively blocks these downstream signals.
Caption: Inhibition of the EGFR signaling pathway by erlotinib.
Metabolism of Erlotinib
Erlotinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP1A1.[2] The major biotransformation pathways include O-demethylation of the two methoxyethoxy side chains, oxidation of the acetylene (B1199291) moiety, and aromatic hydroxylation.[7] The O-demethylated metabolite, OSI-420, is pharmacologically active and considered equipotent to the parent drug.[6][7]
References
- 1. Pharmacokinetics of erlotinib and its active metabolite OSI-420 in patients with non-small cell lung cancer and chronic renal failure who are undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. SMPDB [smpdb.ca]
- 6. selleckchem.com [selleckchem.com]
- 7. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Technical Guide to Stable Isotope Labeling with Desmethyl Erlotinib-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Desmethyl Erlotinib-d4 as a stable isotope-labeled internal standard in the bioanalysis of Desmethyl Erlotinib (OSI-420), the primary active metabolite of the targeted cancer therapeutic, Erlotinib. Accurate quantification of drug metabolites is critical for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies, ensuring the safety and efficacy of pharmaceutical compounds. This guide provides a detailed overview of the underlying principles, experimental protocols, and data interpretation when employing this compound in preclinical and clinical research.
Introduction to Stable Isotope Labeling and this compound
Stable isotope labeling is a powerful technique in analytical chemistry, particularly in mass spectrometry-based quantification. It involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), into a molecule of interest. The resulting isotopologue is chemically identical to the native compound but has a higher mass. This mass difference allows it to be distinguished from the endogenous or unlabeled analyte by a mass spectrometer, while its near-identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation.[1]
This compound is the deuterium-labeled form of Desmethyl Erlotinib (also known as OSI-420), a pharmacologically active metabolite of Erlotinib.[1][2] Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival signaling pathways.[3] The metabolism of Erlotinib to Desmethyl Erlotinib is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[3] Given that Desmethyl Erlotinib is an active metabolite, its accurate quantification is crucial for understanding the overall pharmacological profile of Erlotinib.
The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays offers significant advantages, including:
-
Improved Accuracy and Precision: It compensates for variability in sample preparation, injection volume, and matrix effects.
-
Enhanced Specificity: The distinct mass-to-charge ratio (m/z) of the deuterated standard prevents interference from other sample components.
-
Reliable Quantification: It allows for the accurate determination of the absolute concentration of the unlabeled analyte.
Erlotinib's Mechanism of Action and Metabolism
Erlotinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Erlotinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the PI3K/Akt and MAPK pathways. This blockade ultimately leads to decreased cell proliferation and increased apoptosis.
The metabolic conversion of Erlotinib to Desmethyl Erlotinib is a critical aspect of its pharmacology. The following diagram illustrates this metabolic process.
Caption: Metabolic pathway of Erlotinib to its active metabolite, O-Desmethyl Erlotinib (OSI-420).
Experimental Workflow for Quantification using this compound
The following diagram outlines a typical experimental workflow for the quantification of Desmethyl Erlotinib in a biological matrix (e.g., plasma) using this compound as an internal standard.
Caption: A typical bioanalytical workflow for the quantification of Desmethyl Erlotinib.
Detailed Experimental Protocols
While specific parameters may vary between laboratories and instrumentation, the following provides a detailed, generalized protocol for the quantification of Desmethyl Erlotinib in human plasma.
Materials and Reagents
-
Desmethyl Erlotinib (OSI-420) reference standard
-
This compound internal standard
-
Control human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Desmethyl Erlotinib and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Desmethyl Erlotinib stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, quality control, or unknown sample), add 10 µL of the internal standard working solution (this compound).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters.
| Parameter | Typical Conditions |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Desmethyl Erlotinib: Specific precursor > product ion m/zthis compound: Specific precursor > product ion m/z |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Ion Source Temperature | 500°C |
Note: Specific MRM transitions should be optimized in-house for the instrument being used.
Data Presentation and Analysis
Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should typically be ≥ 0.99.
Table 1: Representative Calibration Curve Parameters for Desmethyl Erlotinib Quantification
| Analyte | Calibration Range (ng/mL) | Linearity (r²) |
| Desmethyl Erlotinib (OSI-420) | 0.5 - 500 | ≥ 0.995 |
Data compiled from published literature and represents typical values.[4]
Accuracy and Precision
The accuracy of the method is determined by comparing the mean calculated concentration to the nominal concentration and is expressed as a percentage. Precision is a measure of the random error and is expressed as the coefficient of variation (%CV).
Table 2: Typical Accuracy and Precision Data for Desmethyl Erlotinib Quantification
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 95 - 105 | < 15 | 93 - 107 | < 17 |
| Low QC | 1.5 | 97 - 103 | < 10 | 96 - 104 | < 12 |
| Mid QC | 50 | 98 - 102 | < 8 | 97 - 103 | < 10 |
| High QC | 400 | 99 - 101 | < 7 | 98 - 102 | < 9 |
LLOQ: Lower Limit of Quantification. QC: Quality Control. Data represents typical acceptance criteria and values from validated bioanalytical methods.[4]
Recovery and Matrix Effect
Extraction recovery and matrix effect are important parameters to evaluate during method validation.
Table 3: Representative Recovery and Matrix Effect Data
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Desmethyl Erlotinib (OSI-420) | > 90 | 95 - 105 |
| This compound | > 90 | 94 - 106 |
Values indicate that the extraction process is efficient and that the ionization of the analyte is not significantly suppressed or enhanced by the biological matrix.[4]
Erlotinib Signaling Pathway Inhibition
The following diagram illustrates the inhibitory effect of Erlotinib on the EGFR signaling pathway.
Caption: Erlotinib's inhibition of the EGFR signaling cascade.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate and reliable quantification of the active metabolite of Erlotinib. This technical guide has provided a comprehensive overview of the principles, a detailed experimental protocol, and expected data outcomes for researchers in the field of drug metabolism and pharmacokinetics. The methodologies and data presented herein serve as a robust foundation for the development and validation of bioanalytical methods essential for the advancement of targeted cancer therapies.
References
An In-depth Technical Guide to the In Vitro and In Vivo Applications of Desmethyl Erlotinib-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl Erlotinib-d4 is the deuterium-labeled analogue of Desmethyl Erlotinib (OSI-420), the primary active metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Erlotinib. While Desmethyl Erlotinib itself is an active inhibitor of EGFR, the predominant application of this compound is as a stable isotope-labeled internal standard for the accurate quantification of Desmethyl Erlotinib and Erlotinib in biological matrices during preclinical and clinical development.[1] Deuteration offers a strategic advantage in mass spectrometry-based bioanalysis by providing a mass shift without significantly altering the physicochemical properties of the molecule, thereby ensuring similar extraction recovery and ionization efficiency as the analyte of interest. This guide provides a comprehensive overview of the known applications of this compound, with a primary focus on its role in analytical methodologies. Due to the limited availability of studies using this compound as a primary investigational agent, data and protocols for its non-deuterated counterpart, Desmethyl Erlotinib (OSI-420), are presented as a proxy for its expected biological activity.
Core Concepts and Mechanism of Action
Desmethyl Erlotinib, and by extension this compound, functions as a reversible inhibitor of the EGFR tyrosine kinase.[1][2] By competing with adenosine (B11128) triphosphate (ATP) at the catalytic domain of the receptor, it prevents the autophosphorylation and activation of EGFR, which in turn blocks the downstream signaling cascades responsible for cell proliferation, survival, and metastasis.[3] The primary metabolic pathway for Erlotinib is O-demethylation, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, to form Desmethyl Erlotinib (OSI-420).[3][4][5]
The deuteration of Desmethyl Erlotinib to create this compound provides a stable isotope-labeled version of the molecule. This isotopic labeling is crucial for its application as an internal standard in quantitative mass spectrometry.[1] The increased mass allows for its differentiation from the endogenous analyte, while its chemical similarity ensures it behaves almost identically during sample preparation and analysis.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₇D₄N₃O₄ |
| Molecular Weight | 383.43 g/mol |
| CAS Number | 1216420-11-9 |
| Appearance | Solid |
| Purity | Typically >98% |
| Storage | Store at -20°C for short-term and -80°C for long-term |
In Vitro Applications
The primary in vitro application of this compound is as an internal standard for the quantification of Desmethyl Erlotinib in various biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, understanding the biological activity of its non-deuterated counterpart is crucial for interpreting the significance of its quantification.
EGFR Kinase Inhibition (Data for Desmethyl Erlotinib as a proxy)
Desmethyl Erlotinib (OSI-420) is equipotent to its parent drug, Erlotinib, in inhibiting EGFR tyrosine kinase activity.[2]
| Assay Type | Target | IC₅₀ (nM) | Cell Line |
| Kinase Assay | Human EGFR | 2 | N/A |
| Cell-based Autophosphorylation Assay | EGFR | 20 | HNS human head and neck tumor cells |
| Cell Growth Inhibition | Various | 29 nM to >20 µM | Panel of NSCLC cell lines |
Experimental Protocol: In Vitro EGFR Kinase Assay
This protocol describes a typical enzymatic assay to determine the inhibitory activity of a compound against EGFR.
-
Plate Coating: 96-well plates are coated overnight at 37°C with 100 µL per well of 0.25 mg/mL Poly(Glu, Tyr) 4:1 (PGT) in PBS.
-
Washing: Excess PGT is removed, and the plate is washed three times with a washing buffer (0.1% Tween 20 in PBS).
-
Kinase Reaction: The reaction is performed in 50 µL of 50 mM HEPES (pH 7.3) containing 125 mM NaCl, 24 mM MgCl₂, 0.1 mM sodium orthovanadate, 20 µM ATP, 1.6 µg/mL EGF, and 15 ng of affinity-purified EGFR from A431 cell membranes.
-
Compound Addition: The test compound (e.g., Desmethyl Erlotinib) dissolved in DMSO is added to achieve the desired final concentrations, with the final DMSO concentration kept at 2.5%.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and proceeds for 8 minutes at room temperature with constant shaking.
-
Termination and Washing: The reaction is terminated by aspirating the reaction mixture, followed by four washes with the washing buffer.
-
Detection: Phosphorylated PGT is detected by incubating for 25 minutes with 50 µL per well of HRP-conjugated PY54 anti-phosphotyrosine antibody (0.2 µg/mL in blocking buffer).
-
Signal Development: After washing, the colorimetric signal is developed by adding 50 µL of TMB Microwell Peroxidase Substrate per well and stopped with 50 µL of 0.09 M sulfuric acid.
-
Measurement: The absorbance is measured at 450 nm to quantify the level of phosphotyrosine.
In Vivo Applications
Similar to its in vitro use, this compound is primarily used in vivo as an internal standard for pharmacokinetic (PK) studies of Erlotinib and Desmethyl Erlotinib.
Pharmacokinetic Parameters (Data for Desmethyl Erlotinib as a proxy)
Pharmacokinetic studies in Wistar rats have been conducted on Desmethyl Erlotinib.[6][7]
| Species | Parameter | Value |
| Wistar Rat | t₁/₂ | 11.96 ± 2.01 h |
Experimental Protocol: Use of this compound in a Pharmacokinetic Study
This protocol outlines the use of this compound as an internal standard for quantifying Desmethyl Erlotinib in plasma samples from a PK study.
-
Sample Collection: Collect blood samples from the study animals at predetermined time points after administration of the parent drug (Erlotinib).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add a known concentration of this compound (internal standard) in a small volume of solvent (e.g., methanol (B129727) or acetonitrile).
-
Add a protein precipitating agent, such as three volumes of cold acetonitrile (B52724).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis:
-
Inject a specific volume of the supernatant onto an appropriate LC column (e.g., a C18 column).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Detect and quantify the analyte (Desmethyl Erlotinib) and the internal standard (this compound) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of Desmethyl Erlotinib.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical pharmacokinetic study using this compound as an internal standard.
Conclusion
This compound is an indispensable tool for the robust and accurate quantification of Desmethyl Erlotinib in biological matrices. Its primary role as a stable isotope-labeled internal standard is critical for pharmacokinetic and metabolism studies that underpin the development of Erlotinib and related compounds. While direct in vitro and in vivo studies on the pharmacological effects of this compound are not widely published, its biological activity is expected to mirror that of its non-deuterated, equipotent metabolite, Desmethyl Erlotinib (OSI-420), as an inhibitor of EGFR tyrosine kinase. This guide provides researchers and drug development professionals with the foundational knowledge and experimental frameworks to effectively utilize this compound in their analytical workflows and to understand its biological context.
References
The Role of Desmethyl Erlotinib-d4 as a Tracer in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of Desmethyl Erlotinib-d4 in modern metabolic and pharmacokinetic studies. Desmethyl Erlotinib (B232), also known as OSI-420, is the primary and pharmacologically active metabolite of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The deuterated isotopologue, this compound, serves as an invaluable tool for researchers, offering enhanced precision and accuracy in the elucidation of Erlotinib's metabolic fate.
Introduction to Deuterated Tracers in Pharmacology
Deuterium-labeled compounds, such as this compound, are stable, non-radioactive isotopes that have become indispensable in drug discovery and development.[1] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical and biological properties.[2] This subtle modification allows for its use as a tracer to differentiate it from its endogenous or unlabeled counterparts using mass spectrometry.[3] The primary applications of deuterated compounds in metabolic studies include:
-
Metabolic Fate and Pathway Identification: Tracking the biotransformation of a drug within a biological system to identify its metabolites.[1]
-
Pharmacokinetic Analysis: Accurate measurement of drug absorption, distribution, metabolism, and excretion (ADME) by serving as an ideal internal standard in bioanalytical methods.[1][3]
-
Enhanced Analytical Sensitivity and Specificity: Improving the precision and reliability of quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Erlotinib Metabolism and the Significance of Desmethyl Erlotinib
Erlotinib undergoes extensive metabolism primarily in the liver, mediated by cytochrome P450 enzymes, predominantly CYP3A4 and to a lesser extent CYP1A2.[4][5] The main metabolic pathway is O-demethylation of the two methoxyethoxy side chains, leading to the formation of its principal active metabolite, Desmethyl Erlotinib (OSI-420).[1][6] This metabolite is pharmacologically active and contributes to the overall therapeutic effect of Erlotinib.[7][8]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for Erlotinib and its active metabolite, Desmethyl Erlotinib (OSI-420).
Table 1: Pharmacokinetic Parameters of Erlotinib and Desmethyl Erlotinib (OSI-420)
| Parameter | Erlotinib | Desmethyl Erlotinib (OSI-420) | Reference(s) |
| Terminal Half-life (t½) | ~36.2 hours (human) | 11.96 ± 2.01 hours (Wistar rats) | [4][5],[8][9] |
| Clearance | 128 ml/min/m² (human, IV) | >5-fold higher than Erlotinib (non-human primates) | [7] |
| Plasma Exposure (AUC) | - | 30% (range 12-59%) of Erlotinib (non-human primates) | [7] |
| Active Metabolite in Plasma | - | Represents ~5% of total circulating radioactivity | [6] |
Table 2: Bioanalytical Quantification of Erlotinib and Desmethyl Erlotinib (OSI-420) using LC-MS/MS
| Analyte | Concentration Range | LLOQ | Accuracy (%) | Precision (% CV) | Internal Standard | Reference(s) |
| Erlotinib | 25 - 5,000 ng/mL | 25 ng/mL | < 14 | < 14 | Deuterated Erlotinib | [10][11] |
| Desmethyl Erlotinib (OSI-420) | 0.5 - 500 ng/mL | 0.5 ng/mL | < 14 (17 at LLOQ) | < 14 (17 at LLOQ) | OSI-597 / Deuterated OSI-420 | [10][11] |
Experimental Protocols
The use of this compound as a tracer, primarily as an internal standard, is central to the accurate quantification of Erlotinib and its metabolites in biological matrices. Below are detailed methodologies for typical bioanalytical experiments.
Sample Preparation: Protein Precipitation
This method is commonly used for the extraction of Erlotinib and its metabolites from plasma samples.
-
Aliquoting: Transfer a small volume (e.g., 100 µL) of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of a working solution of this compound (as the internal standard) to the plasma sample.
-
Precipitation: Add a precipitating agent, such as acetonitrile, typically in a 3:1 ratio to the plasma volume.
-
Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
-
Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This is the gold standard for the quantification of small molecules like Erlotinib and its metabolites in complex biological fluids.
-
Chromatographic Column: A reverse-phase C18 column (e.g., BEH XBridge C18, 100 x 2.1 mm, 1.7 µm) is typically used for separation.[10][11]
-
Mobile Phase: A gradient elution is commonly employed with a mixture of an aqueous phase (e.g., 5 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[10][11][12]
-
Flow Rate: A typical flow rate is between 0.5 and 0.7 mL/min.[10][11][12]
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection.
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[12][13]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Erlotinib, Desmethyl Erlotinib, and this compound are monitored.
-
Visualizations: Metabolic Pathway and Experimental Workflow
Erlotinib Metabolic Pathway
The following diagram illustrates the primary metabolic transformation of Erlotinib to its active metabolite, Desmethyl Erlotinib (OSI-420), through O-demethylation.
Caption: Metabolic conversion of Erlotinib to Desmethyl Erlotinib.
Experimental Workflow for Metabolic Analysis
This diagram outlines the typical workflow for a metabolic study utilizing this compound as a tracer.
Caption: Workflow for a typical metabolic study using a deuterated tracer.
Conclusion
This compound is a critical tool in the field of drug metabolism and pharmacokinetics. Its use as a stable isotope-labeled internal standard enables the robust and accurate quantification of Erlotinib and its active metabolite, Desmethyl Erlotinib, in various biological matrices. The detailed experimental protocols and quantitative data presented in this guide underscore the importance of this tracer in generating high-quality data for preclinical and clinical research. The application of such methodologies is fundamental to understanding the complete metabolic profile of Erlotinib, which in turn informs dosing strategies and contributes to the overall safety and efficacy of this targeted cancer therapy.
References
- 1. ClinPGx [clinpgx.org]
- 2. prosciento.com [prosciento.com]
- 3. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma [kth.diva-portal.org]
- 12. Liquid chromatography-tandem mass spectrometric assay for therapeutic drug monitoring of the EGFR inhibitors afatinib, erlotinib and osimertinib, the ALK inhibitor crizotinib and the VEGFR inhibitor nintedanib in human plasma from non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to Preliminary Research Involving Desmethyl Erlotinib-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research applications and methodologies involving Desmethyl Erlotinib-d4. This compound is the deuterium-labeled analog of Desmethyl Erlotinib (B232) (OSI-420), the primary and pharmacologically active metabolite of Erlotinib. Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] The incorporation of deuterium (B1214612) atoms makes this compound an invaluable tool in pharmacokinetic and metabolic studies, primarily serving as an internal standard for highly accurate quantitative analysis by mass spectrometry.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters from preliminary studies involving the analysis of Desmethyl Erlotinib (OSI-420), for which this compound serves as an internal standard.
Table 1: Pharmacokinetic Parameters of Desmethyl Erlotinib (OSI-420)
| Parameter | Species | Value | Reference |
| Half-life (t½) | Wistar Rat | 11.96 ± 2.01 h | [5][6] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification Parameters for OSI-420
| Parameter | Matrix | Value | Reference |
| Quantification Range | Human Plasma | 0.5 - 500 ng/mL | [7][8] |
| Lower Limit of Quantification (LLOQ) | Human Plasma | 0.1 ng/mL (with enhanced sensitivity) | [9] |
| Precision at LLOQ | Human Plasma | 17% | [7][8] |
| Overall Precision & Accuracy | Human Plasma | < 14% | [7][8] |
| Extraction Recovery | Human Plasma | > 99% | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for studies involving the quantification and functional analysis of Erlotinib and its metabolites.
LC-MS/MS Method for Quantification of Desmethyl Erlotinib (OSI-420) in Human Plasma
This method is suitable for therapeutic drug monitoring and pharmacokinetic studies.[7][8]
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add a precipitating agent (e.g., acetonitrile).
-
Spike the sample with an internal standard solution (e.g., this compound).
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for injection into the LC-MS/MS system.
-
-
Liquid Chromatography (LC) Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate.[7][8]
-
Total Run Time: 7 minutes[7]
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Waters Xevo triple quadrupole mass spectrometer[7][8]
-
Ionization Mode: Electrospray Ionization (ESI), with positive/negative ion-switching if analyzing multiple compounds.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) to specifically detect the parent and daughter ions of OSI-420 and the internal standard.
-
In Vivo Formulation for Animal Studies
The following protocol describes the preparation of a solution of a test compound for administration in animal models.[4][6]
-
Materials:
-
Test Compound (e.g., Desmethyl Erlotinib hydrochloride)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Protocol (example for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):
-
Prepare a stock solution of the test compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take the required volume of the DMSO stock solution (e.g., 100 µL for a final concentration of 2.5 mg/mL).
-
Add 400 µL of PEG300 to the DMSO stock solution and mix until clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.
-
The formulation should be prepared fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5][6]
-
Visualizations: Pathways and Workflows
The following diagrams were generated using Graphviz to illustrate key processes related to Desmethyl Erlotinib.
Diagram 1: Erlotinib Metabolism and Action Pathway
This diagram illustrates the metabolic conversion of Erlotinib to its active metabolite, Desmethyl Erlotinib (OSI-420), and their shared mechanism of action in inhibiting the EGFR signaling pathway.
Caption: Erlotinib is metabolized to Desmethyl Erlotinib (OSI-420) by CYP enzymes.
Diagram 2: Experimental Workflow for LC-MS/MS Quantification
This workflow outlines the key steps involved in the quantitative analysis of Desmethyl Erlotinib in plasma samples using an internal standard like this compound.
Caption: Workflow for the quantification of Desmethyl Erlotinib using LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. This compound-1 | Isotope-Labeled Compounds | 2012598-45-5 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. diva-portal.org [diva-portal.org]
- 8. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma. [publications-affiliated.scilifelab.se]
- 9. Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Desmethyl Erlotinib in Human Plasma using Desmethyl Erlotinib-d4 as an Internal Standard by LC-MS/MS
Introduction
Erlotinib (B232) is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[1][2] The drug is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, leading to the formation of several metabolites.[1][2] One of the major active metabolites is O-desmethyl erlotinib (OSI-420), which has pharmacological activity and is present at significant concentrations in plasma.[1] Accurate quantification of desmethyl erlotinib is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies to optimize dosage and minimize toxicity.[1][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[4] The use of a stable isotope-labeled internal standard (SIL-IS) is a best practice in LC-MS/MS to correct for variability during sample preparation, chromatography, and ionization, thereby ensuring the accuracy and precision of the results.[5][6][7] Desmethyl Erlotinib-d4 is a deuterated analog of desmethyl erlotinib and serves as an ideal internal standard as it co-elutes with the analyte and compensates for matrix effects and ionization suppression.[5][6][8]
This application note provides a detailed protocol for the quantification of desmethyl erlotinib in human plasma using this compound as an internal standard with a validated LC-MS/MS method.
Signaling Pathway
Erlotinib acts by inhibiting the EGFR signaling pathway, which is often dysregulated in cancer. The diagram below illustrates the simplified mechanism of action.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.
Experimental Workflow
The following diagram outlines the major steps in the analytical workflow for the quantification of desmethyl erlotinib.
Caption: Experimental workflow for the LC-MS/MS analysis of desmethyl erlotinib.
Protocols
1. Materials and Reagents
-
Desmethyl Erlotinib (OSI-420) reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of desmethyl erlotinib and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of desmethyl erlotinib by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting the stock solution with 50:50 (v/v) acetonitrile:water.
3. Sample Preparation
-
Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 100 µL of human plasma into the labeled tubes.
-
For calibration and QC samples, spike with the appropriate working standard solutions of desmethyl erlotinib.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank plasma.
-
Add 300 µL of acetonitrile to all tubes to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex mix and transfer to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Desmethyl Erlotinib | Precursor Ion (m/z): 380.2, Product Ion (m/z): 278.1 |
| This compound | Precursor Ion (m/z): 384.2, Product Ion (m/z): 282.1 |
| Dwell Time | 100 ms |
Data Presentation
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Desmethyl Erlotinib | 0.5 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low QC | 1.5 | < 10 | < 10 | 90 - 110 |
| Mid QC | 50 | < 10 | < 10 | 90 - 110 |
| High QC | 400 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Desmethyl Erlotinib | > 85 |
This application note details a robust and reliable LC-MS/MS method for the quantification of desmethyl erlotinib in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by effectively compensating for matrix effects and variations in sample processing. The described protocol is suitable for high-throughput analysis in clinical and research settings for therapeutic drug monitoring and pharmacokinetic studies of erlotinib.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Differences and Similarities in the Metabolism of Erlotinib across various Species: An Analysis by Liquid Chromatography - Tandem Mass Spectrometry - ProQuest [proquest.com]
- 3. Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification [dspace.library.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. texilajournal.com [texilajournal.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. nebiolab.com [nebiolab.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Erlotinib in Human Plasma Using Desmethyl Erlotinib-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Erlotinib (B232) is a potent tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR) and is a crucial therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer.[1] Accurate quantification of Erlotinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[2] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Erlotinib in human plasma. The protocol employs a stable isotope-labeled internal standard, Desmethyl Erlotinib-d4, to ensure high accuracy and precision. Desmethyl Erlotinib, also known as OSI-420, is a major active metabolite of Erlotinib.[3] The use of a deuterated analog of a major metabolite as an internal standard is a common and effective strategy in bioanalytical method development.[4]
Signaling Pathway of Erlotinib
Erlotinib functions by inhibiting the intracellular phosphorylation of tyrosine kinase on EGFR. In many cancer cells, EGFR is overexpressed and its signaling pathway is constitutively active, leading to uncontrolled cell proliferation and survival. Erlotinib competitively binds to the ATP binding site of the tyrosine kinase domain, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.
Figure 1: Simplified signaling pathway of Erlotinib action.
Experimental Workflow
The analytical workflow involves sample preparation from human plasma, followed by chromatographic separation and detection using an LC-MS/MS system.
Figure 2: General experimental workflow for Erlotinib quantification.
Materials and Methods
Reagents and Materials
-
Erlotinib hydrochloride (Reference Standard)
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Ammonium (B1175870) Acetate (B1210297) (Analytical Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Drug-free human plasma (with EDTA as anticoagulant)
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) system.
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of Erlotinib and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Erlotinib primary stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate Erlotinib working standard solutions to prepare calibration standards and QC samples at various concentration levels.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (this compound in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean tube.
-
Add 150 µL of 10 mM ammonium acetate in water.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Erlotinib.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | As per specific method requirements (a gradient may be optimized for better separation) |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 3 |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Erlotinib | 394.2 | 278.1 | 150 | 35 |
| This compound (IS) | 384.2 | 278.1 | 150 | 35 |
Data Analysis and Quantification
The concentration of Erlotinib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression model. The concentrations of Erlotinib in the QC and unknown samples are then interpolated from this calibration curve.
Method Validation Summary
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters are typically evaluated:
Table 4: Typical Method Validation Results
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5% to +8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal | < 15% |
| Stability (Freeze-thaw, short-term, long-term) | Within ± 15% of nominal concentration | Stable |
Conclusion
This application note provides a detailed protocol for the quantitative analysis of Erlotinib in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and robust, making it suitable for a wide range of research applications, including pharmacokinetic and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility of the results.
References
- 1. Rapid high performance liquid chromatography method for erlotinib quantification in vitro: Application to study the effect of resveratrol on metabolism and cellular uptake of erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Application of Desmethyl Erlotinib-d4 in Pharmacokinetic Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlotinib (B232), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer.[1][2] Its clinical efficacy is influenced by its pharmacokinetic profile, which exhibits significant inter-individual variability.[3][4] Erlotinib is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4, to its active metabolite, O-desmethyl erlotinib (OSI-420).[4][5] Accurate quantification of both erlotinib and its metabolites in biological matrices is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[3][6]
Desmethyl Erlotinib-d4, a stable isotope-labeled derivative of O-desmethyl erlotinib, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] The use of a stable isotope-labeled internal standard is critical for correcting variations in sample processing and matrix effects, thereby ensuring the accuracy and precision of the analytical method.[8] These application notes provide detailed protocols for the use of this compound in pharmacokinetic assays of erlotinib and its primary metabolite.
Signaling Pathway of Erlotinib
Erlotinib functions by competitively inhibiting the ATP binding site of the EGFR's intracellular tyrosine kinase domain. This action blocks the autophosphorylation of EGFR and subsequent downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[4][9]
Caption: Erlotinib's mechanism of action.
Experimental Protocols
Bioanalytical Method for Quantification of Erlotinib and O-Desmethyl Erlotinib
This protocol outlines a validated LC-MS/MS method for the simultaneous quantification of erlotinib and its active metabolite, O-desmethyl erlotinib (OSI-420), in human plasma, utilizing this compound as an internal standard.
1. Materials and Reagents:
-
Erlotinib reference standard
-
O-Desmethyl Erlotinib (OSI-420) reference standard
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Ammonium acetate (B1210297)
-
Formic acid
-
Human plasma (drug-free)
-
Ultrapure water
2. Stock and Working Solutions Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of erlotinib, O-desmethyl erlotinib, and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of erlotinib and O-desmethyl erlotinib in methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma (calibration standards, QC samples, or study samples) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject a 10 µL aliquot into the LC-MS/MS system.
Caption: Sample preparation workflow.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., BEH XBridge C18, 100 x 2.1 mm, 1.7 µm)[3] |
| Mobile Phase A | 5 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 - 0.7 mL/min[3] |
| Gradient | Optimized gradient elution to separate analytes from matrix components. |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Erlotinib: e.g., m/z 394.5 → 278.1O-Desmethyl Erlotinib: e.g., m/z 380.3 → 278.1[10]this compound: e.g., m/z 384.3 → 282.1 |
5. Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources.
-
Linearity and Range: A linear calibration curve with a correlation coefficient (r²) > 0.99. Typical ranges are 0.5-500 ng/mL for O-desmethyl erlotinib and 25-5,000 ng/mL for erlotinib.[3]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤20%) and accuracy (within ±20%).
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be <15% (≤20% at LLOQ), and accuracy (%RE) should be within ±15% (±20% at LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The extraction efficiency of the analytes and IS from the biological matrix. Extraction recovery for O-desmethyl erlotinib has been reported to be above 99%.[3][11]
-
Stability: Stability of the analytes in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of O-desmethyl erlotinib in human plasma.
| Parameter | O-Desmethyl Erlotinib (OSI-420) | Reference |
| Linearity Range (ng/mL) | 0.5 - 500 | [3] |
| LLOQ (ng/mL) | 0.1 - 5.0 | [1][12] |
| Intra-day Precision (%CV) | < 15% | [13] |
| Inter-day Precision (%CV) | < 15% | [3] |
| Accuracy (%RE) | ± 15% | [3] |
| Extraction Recovery (%) | > 89% | [3][11] |
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the quantitative determination of O-desmethyl erlotinib in biological matrices. This approach is essential for reliable pharmacokinetic analysis and therapeutic drug monitoring of erlotinib, ultimately contributing to the optimization of patient treatment strategies. The detailed protocols and validation parameters provided in these application notes serve as a comprehensive guide for researchers and drug development professionals in this field.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. ClinPGx [clinpgx.org]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma. [publications-affiliated.scilifelab.se]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma [kth.diva-portal.org]
- 12. Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The quantification of erlotinib (OSI-774) and OSI-420 in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Erlotinib and its Metabolites by LC-MS/MS
Introduction
Erlotinib (B232) is a potent and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component in signaling pathways that regulate cell proliferation, differentiation, and survival.[1][2][3] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[2] The metabolism of Erlotinib is extensive, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent CYP1A2 and CYP1A1.[1][2][4] This leads to the formation of several metabolites, with OSI-420 (O-desmethyl Erlotinib) being a major pharmacologically active metabolite.[1][5] Monitoring the plasma concentrations of Erlotinib and its metabolites is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies to optimize dosage and minimize toxicity.[6] This document provides a detailed protocol for the simultaneous quantification of Erlotinib and its key metabolites in human plasma using a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Signaling Pathway of Erlotinib
Erlotinib exerts its therapeutic effect by competitively binding to the ATP-binding site of the intracellular tyrosine kinase domain of EGFR.[1] This inhibition prevents the autophosphorylation of EGFR, thereby blocking the activation of downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[3][7][8] The blockade of these pathways ultimately leads to decreased cancer cell proliferation and survival, and the induction of apoptosis.[7][9]
References
- 1. ClinPGx [clinpgx.org]
- 2. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Plasma Sample Preparation of Desmethyl Erlotinib-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of plasma samples for the quantitative analysis of Desmethyl Erlotinib (B232), using Desmethyl Erlotinib-d4 as an internal standard. The methods described are based on established bioanalytical techniques and are suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Desmethyl Erlotinib (OSI-420) is the major active metabolite of Erlotinib, a tyrosine kinase inhibitor used in the treatment of various cancers. Accurate quantification of Desmethyl Erlotinib in plasma is crucial for understanding its pharmacokinetic profile and its contribution to the overall efficacy and toxicity of Erlotinib. The use of a stable isotope-labeled internal standard, this compound, is recommended to ensure the accuracy and precision of the analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Supported Liquid Extraction (SLE). Each method is presented with a detailed protocol, a summary of its performance characteristics, and a workflow diagram.
General Laboratory Procedures
Safety Precautions: Handle all chemicals and biological samples in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Sample Handling: Human plasma samples should be handled with universal precautions. Samples should be stored at -70°C until analysis.[1] Before processing, thaw plasma samples at room temperature and vortex to ensure homogeneity.
Method 1: Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing proteins from plasma samples. It is a widely used technique in high-throughput bioanalysis due to its ease of automation.
Experimental Protocol
-
Sample Aliquoting: Pipette 50 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the this compound internal standard working solution (e.g., 1000 ng/mL in methanol) to each plasma sample.
-
Precipitation: Add 150 µL of cold acetonitrile (B52724) (-20°C) to the sample.
-
Vortexing: Vortex mix the samples for 15 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant to a clean tube.
-
Dilution: Dilute the supernatant with 50 µL of 0.1% formic acid in water.
-
Injection: Inject 10 µL of the final solution onto the LC-MS/MS system for analysis.
Workflow Diagram
Caption: Protein Precipitation Workflow.
Method 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.
Experimental Protocol
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the this compound internal standard to the sample.
-
Extraction Solvent Addition: Add an appropriate volume of an immiscible organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).[2][3]
-
Vortexing: Vortex the mixture vigorously for an adequate time to ensure efficient extraction.
-
Centrifugation: Centrifuge the sample to facilitate phase separation.
-
Organic Layer Transfer: Carefully transfer the organic layer (top layer) to a new tube, avoiding the aqueous layer and the protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at an appropriate temperature.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., a mixture of acetonitrile and 5 mM ammonium (B1175870) acetate).[2]
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow.
Method 3: Supported Liquid Extraction (SLE)
Supported liquid extraction is a variation of LLE that uses a solid support material, typically diatomaceous earth, to immobilize the aqueous sample. An immiscible organic solvent is then passed through the support to extract the analytes.
Experimental Protocol
-
Sample Loading: Load 100 µL of the plasma sample, pre-treated with the this compound internal standard, onto an SLE plate or cartridge.
-
Incubation: Allow the sample to absorb onto the solid support for approximately 5 minutes.
-
Elution: Apply the elution solvent (e.g., methyl tert-butyl ether - MTBE) to the cartridge and allow it to flow through under gravity.[4]
-
Collection: Collect the eluate in a clean collection plate or tubes.
-
Evaporation (Optional): Depending on the subsequent analytical method, the eluate can be directly injected or evaporated and reconstituted. For HILIC-MS/MS, direct injection is often possible.[4][5]
-
Injection: Inject the eluate or the reconstituted sample into the LC-MS/MS system.
Workflow Diagram
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. The quantification of erlotinib (OSI-774) and OSI-420 in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Automatic Supported Liquid Extraction (SLE) Coupled with HILIC-MS/MS: An Application to Method Development and Validation of Erlotinib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Therapeutic Drug Monitoring of Erlotinib Using Desmethyl Erlotinib-d4
Introduction
Erlotinib (B232) is a potent tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR) and is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] Significant inter-individual variability in the pharmacokinetics of Erlotinib has been observed, making therapeutic drug monitoring (TDM) a valuable tool to optimize dosing, maximize efficacy, and minimize toxicity.[1][3] Desmethyl Erlotinib (OSI-420) is the primary active metabolite of Erlotinib, and monitoring its concentration alongside the parent drug is crucial for a comprehensive pharmacokinetic assessment.[4][5] Desmethyl Erlotinib-d4, a stable isotope-labeled internal standard, is essential for the accurate and precise quantification of Desmethyl Erlotinib in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6]
These application notes provide a detailed protocol for the therapeutic drug monitoring of Erlotinib and its active metabolite, Desmethyl Erlotinib, using this compound as an internal standard.
Analyte Information
| Analyte | Chemical Name | Molecular Formula |
| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | C₂₂H₂₃N₃O₄ |
| Desmethyl Erlotinib (OSI-420) | N-(3-ethynylphenyl)-6-(2-methoxyethoxy)-7-hydroxyquinazolin-4-amine | C₂₁H₂₁N₃O₄ |
| This compound (Internal Standard) | N-(3-ethynylphenyl)-6-(2-methoxyethoxy-d4)-7-hydroxyquinazolin-4-amine | C₂₁H₁₇D₄N₃O₄ |
Principle of the Method
The accurate quantification of Erlotinib and Desmethyl Erlotinib in patient plasma is achieved through a robust LC-MS/MS method. The procedure involves protein precipitation for sample clean-up, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of stable isotope-labeled internal standards, Erlotinib-d6 for Erlotinib and this compound for Desmethyl Erlotinib, compensates for matrix effects and variations in instrument response, ensuring high accuracy and precision.
Erlotinib Signaling Pathway
Erlotinib functions by competitively inhibiting the ATP binding site of the EGFR's intracellular tyrosine kinase domain.[7] This action blocks the autophosphorylation of EGFR, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[7][8][9]
Caption: Erlotinib's mechanism of action in inhibiting EGFR signaling.
Experimental Workflow for TDM
The therapeutic drug monitoring of Erlotinib involves a series of steps from sample collection to data analysis and reporting, ensuring accurate and timely results for clinical decision-making.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Practical Recommendations for Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound-1 | Isotope-Labeled Compounds | 2012598-45-5 | Invivochem [invivochem.com]
- 7. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 8. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: The Role of Desmethyl Erlotinib-d4 in Quantitative Metabolomics
Introduction
Desmethyl Erlotinib-d4 is the deuterium-labeled form of Desmethyl Erlotinib (OSI-420), the primary and pharmacologically active metabolite of Erlotinib.[1][2][3] Erlotinib is a potent tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) and is used in the treatment of non-small cell lung cancer and pancreatic cancer.[4][5] In the field of metabolomics, particularly in studies involving drug metabolism and its effect on cellular metabolic pathways, accurate and precise quantification of endogenous and exogenous compounds is critical. This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using mass spectrometry.[1][6][7]
Principle of Application
The core application of this compound in metabolomics is its use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based assays.[1] SIL-IS are considered the gold standard for quantitative bioanalysis.[6][8][9] Because this compound is chemically identical to the endogenous metabolite Desmethyl Erlotinib, it co-elutes chromatographically and exhibits the same ionization efficiency in the mass spectrometer.[9] However, due to the incorporation of four deuterium (B1214612) atoms, it has a higher mass-to-charge ratio (m/z), allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.
By adding a known concentration of this compound to biological samples at the beginning of the sample preparation process, it can be used to correct for variability introduced during sample extraction, handling, and instrument analysis.[7][10] This ensures high accuracy and precision in the quantification of not only Erlotinib and its metabolites but also other analytes in a metabolomics study by providing a stable reference point.
Use Cases in Metabolomics:
-
Pharmacometabolomics: Investigating the effect of Erlotinib administration on the metabolic profile of cancer cells or patient plasma. This compound can be used to accurately quantify the parent drug and its metabolite, providing a clear pharmacokinetic profile to correlate with observed metabolic changes.
-
Drug Efficacy and Resistance Studies: In studies aiming to understand the metabolic signatures associated with Erlotinib efficacy or resistance, this compound ensures reliable quantification of the drug's metabolic fate, which can be linked to broader metabolic reprogramming in resistant cells.
-
Therapeutic Drug Monitoring (TDM): While a primary application in clinical chemistry, TDM data is invaluable in a metabolomics context. Accurate measurement of Desmethyl Erlotinib levels, facilitated by its deuterated internal standard, helps in correlating drug exposure with metabolic responses and clinical outcomes.[11]
Visualizing Key Processes
Below are diagrams illustrating the metabolic pathway of Erlotinib, a typical experimental workflow for its analysis, and the fundamental role of an internal standard in ensuring data accuracy.
Caption: Metabolic conversion of Erlotinib to its active metabolite, Desmethyl Erlotinib (OSI-420).
Caption: Standard workflow for sample analysis using a stable isotope-labeled internal standard.
Caption: How an internal standard corrects for experimental variability to ensure accurate results.
Quantitative Data & LC-MS/MS Parameters
The following table summarizes typical concentration ranges and LC-MS/MS parameters for the quantification of Erlotinib and its metabolite Desmethyl Erlotinib (OSI-420), for which this compound would serve as an internal standard.
| Parameter | Erlotinib | Desmethyl Erlotinib (OSI-420) | Internal Standard | Reference |
| Analyte | Erlotinib | Desmethyl Erlotinib | This compound / Deuterated Erlotinib | [11][12] |
| Matrix | Human Plasma | Human Plasma | N/A | [11][12] |
| Concentration Range | 25 - 5,000 ng/mL | 0.5 - 500 ng/mL | N/A | [11] |
| LC Column | BEH XBridge C18 (100 x 2.1 mm, 1.7 µm) | BEH XBridge C18 (100 x 2.1 mm, 1.7 µm) | N/A | [11] |
| Mobile Phase | Acetonitrile (B52724) and 5 mM Ammonium (B1175870) Acetate | Acetonitrile and 5 mM Ammonium Acetate | N/A | [11][12] |
| Ionization Mode | Electrospray Positive Ionization (ESI+) | Electrospray Positive Ionization (ESI+) | ESI+ | [12] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | MRM | [11] |
Experimental Protocols
Protocol 1: Quantification of Desmethyl Erlotinib in Human Plasma
This protocol outlines a typical procedure for the quantitative analysis of Desmethyl Erlotinib in human plasma samples using this compound as an internal standard.
1. Materials and Reagents:
-
Human plasma (collected in K2-EDTA tubes)
-
Desmethyl Erlotinib analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium Acetate
-
Deionized Water
-
Microcentrifuge tubes (1.5 mL)
2. Preparation of Standards and Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desmethyl Erlotinib and this compound in methanol.
-
Working Solutions: Create a series of working solutions of Desmethyl Erlotinib by serially diluting the stock solution with 50:50 acetonitrile/water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile/water.
3. Sample Preparation (Protein Precipitation):
-
Label microcentrifuge tubes for calibration standards, quality controls, and unknown samples.
-
Pipette 100 µL of plasma (or calibration standard) into the appropriately labeled tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound) to every tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 5 mM ammonium acetate).
-
Vortex to mix and transfer to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., BEH XBridge C18, 100 x 2.1 mm, 1.7 µm) is commonly used.[11]
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 - 0.7 mL/min.[11]
-
Gradient: Use a suitable gradient to separate the analyte from matrix components (e.g., start with 10% B, ramp to 90% B, then re-equilibrate).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: ESI in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Desmethyl Erlotinib and this compound. These transitions must be optimized for the specific instrument being used.
5. Data Analysis:
-
Integrate the peak areas for both the analyte (Desmethyl Erlotinib) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Desmethyl Erlotinib in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. researchgate.net [researchgate.net]
Application Notes: Formulation of Desmethyl Erlotinib-d4 for Preclinical Animal Studies
Introduction
Desmethyl Erlotinib, also known as OSI-420, is the primary active metabolite of Erlotinib, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] The deuterated form, Desmethyl Erlotinib-d4, is frequently utilized in pharmacokinetic (PK) and drug metabolism (ADME) studies as a tracer or as an internal standard for quantitative analysis by mass spectrometry.[1][3] A significant challenge in conducting in vivo studies with this compound is its low aqueous solubility, a characteristic common to many kinase inhibitors which are often classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[4][5][6]
Proper formulation is critical to ensure adequate and consistent drug exposure in animal models, which is essential for obtaining reliable and reproducible experimental data.[4] This document provides detailed protocols for formulating this compound for oral and parenteral administration in animal studies, focusing on common and effective methods to overcome its poor solubility.
Compound Information: Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for selecting an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₇D₄N₃O₄ | [3] |
| Molecular Weight | 383.43 g/mol | [3][7] |
| Appearance | Solid | [3] |
| Solubility | Poorly soluble in water; Soluble in DMSO. | [3][8] |
| CAS Number | 1216420-11-9 | [9] |
Formulation Strategies and Protocols
The choice of formulation depends on the intended route of administration, the required dose, and the duration of the study. For poorly soluble compounds like this compound, common strategies include creating a suspension, a solubilized solution using co-solvents, or a lipid-based formulation.[3][4][5]
Protocol 1: Aqueous Suspension for Oral Administration (Gavage)
This is a straightforward method suitable for oral dosing when complete solubilization is not required or achievable at the desired concentration. The use of a suspending agent like Carboxymethyl cellulose (B213188) sodium (CMC-Na) ensures a uniform dispersion for consistent dosing.[3][10]
Materials and Equipment:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile water or deionized water (ddH₂O)
-
Magnetic stirrer and stir bar
-
Homogenizer or sonicator (optional, for improved uniformity)
-
Analytical balance and weighing paper
-
Volumetric flasks and graduated cylinders
Experimental Protocol:
-
Prepare the Vehicle (0.5% CMC-Na):
-
Weigh 0.5 g of CMC-Na.
-
In a suitable container, add the CMC-Na to 100 mL of ddH₂O while stirring continuously with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take some time.
-
-
Prepare the Suspension:
-
Accurately weigh the required amount of this compound powder for the target concentration (e.g., for a 5 mg/mL solution, weigh 50 mg of the compound for 10 mL of vehicle).
-
Gradually add the weighed powder to the prepared 0.5% CMC-Na vehicle while vortexing or stirring.
-
Ensure the suspension is mixed thoroughly to achieve a homogenous distribution. Sonication or brief homogenization can be used to break up any clumps.
-
The final formulation should be a uniform suspension. It is critical to re-suspend by vortexing immediately before each animal is dosed.
-
Example Formulation Table (for 10 mL of 5 mg/mL suspension):
| Component | Quantity | Role |
| This compound | 50 mg | Active Pharmaceutical Ingredient (API) |
| 0.5% CMC-Na in ddH₂O | 10 mL | Suspending Vehicle |
Protocol 2: Solubilized Formulation for Oral or IV Administration
This protocol uses a co-solvent system to achieve a clear solution, which is often preferred for ensuring dose accuracy and can be suitable for both oral and, with appropriate sterile filtration, intravenous (IV) administration. A common vehicle combination is DMSO, PEG300, Tween 80, and a final aqueous component like saline.[2]
Materials and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or ddH₂O
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Experimental Protocol:
-
Prepare the Stock Solution (Optional but Recommended):
-
Dissolve a known quantity of this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). This can aid in accurate preparation of the final dilution.
-
-
Prepare the Final Formulation (Step-wise addition is crucial):
-
Add the required volume of the DMSO stock solution (or weighed powder directly) to a sterile tube.
-
Add the PEG300 to the tube. Vortex or sonicate until the solution is clear.
-
Add the Tween 80. Vortex again until the solution is clear and homogenous.
-
Slowly add the saline (or ddH₂O) to the mixture while vortexing to reach the final volume. The solution should remain clear. If precipitation occurs, the concentration may be too high for this vehicle system.
-
Example Formulation Table (for 1 mL of 2.5 mg/mL solution): [2]
| Component | Percentage | Volume for 1 mL | Role |
| DMSO | 10% | 100 µL | Primary Solvent |
| PEG300 | 40% | 400 µL | Co-solvent / Solubilizer |
| Tween 80 | 5% | 50 µL | Surfactant / Emulsifier |
| Saline | 45% | 450 µL | Diluent / Vehicle |
Protocol 3: Lipid-Based Formulation for Oral Administration
Lipid-based formulations, such as solutions in corn oil, can improve the oral absorption of lipophilic drugs.[5][11] This protocol uses a small amount of DMSO to first dissolve the compound before dilution in a lipid vehicle.
Materials and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil (or other suitable lipid vehicle like sesame oil)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Experimental Protocol:
-
Prepare a Concentrated DMSO Stock:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved.
-
-
Prepare the Final Formulation:
-
Add the required volume of the DMSO stock solution to a sterile tube.
-
Add the corn oil to the tube to achieve the final desired concentration and volume.
-
Vortex thoroughly to ensure the DMSO is evenly dispersed within the oil. The final formulation should be a clear solution or a very fine, uniform dispersion.
-
Example Formulation Table (for 1 mL of 2.5 mg/mL solution): [3]
| Component | Ratio | Volume for 1 mL | Role |
| DMSO | 10% | 100 µL (of 25 mg/mL stock) | Primary Solvent |
| Corn Oil | 90% | 900 µL | Lipid Vehicle |
Visualized Workflows and Pathways
General Formulation Workflow
The following diagram illustrates the general experimental workflow for preparing a formulation for animal studies.
Simplified EGFR Signaling Pathway
This compound is an active metabolite of Erlotinib, which functions by inhibiting the EGFR signaling pathway. This pathway is crucial for cell growth and proliferation, and its over-activation is common in various cancers.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-1 | Isotope-Labeled Compounds | 2012598-45-5 | Invivochem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. OSI-420-d4, Free Base (this compound) | C21H21N3O4 | CID 57369372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 9. OSI-420-d4, Free Base (this compound) [lgcstandards.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Preclinical studies with Erlotinib (Tarceva) - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Desmethyl Erlotinib in Click Chemistry Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Erlotinib, also known as OSI-420, is the primary active metabolite of Erlotinib, a potent tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).[1][2] A key structural feature of Desmethyl Erlotinib is the presence of a terminal alkyne group, which makes it an ideal reagent for bioorthogonal click chemistry reactions.[1][2] Specifically, the alkyne handle allows for its covalent conjugation to azide-functionalized molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This powerful ligation chemistry enables the development of chemical probes for a variety of applications, including activity-based protein profiling (ABPP), cellular imaging, and the synthesis of targeted drug conjugates.
These application notes provide an overview of the utility of Desmethyl Erlotinib in click chemistry and detailed protocols for its use in bioconjugation experiments.
Applications of Desmethyl Erlotinib in Click Chemistry
The ability to attach Desmethyl Erlotinib to various molecular entities via a stable triazole linkage opens up numerous possibilities in research and drug development:
-
Activity-Based Protein Profiling (ABPP): Desmethyl Erlotinib can be used as a chemical probe to identify and profile EGFR and its downstream signaling partners in complex biological samples. By conjugating it to a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) through click chemistry, researchers can enrich and identify target proteins.
-
Cellular Imaging: When clicked to a fluorescent dye, Desmethyl Erlotinib can be used to visualize the subcellular localization of EGFR in fixed or live cells, providing insights into receptor trafficking and dynamics.
-
Drug Conjugate Synthesis: The alkyne group on Desmethyl Erlotinib serves as a convenient handle for conjugating it to other molecules, such as cytotoxic agents or targeting ligands, to create novel therapeutic agents.
-
Tracer and Internal Standard: A deuterated version of Desmethyl Erlotinib (Desmethyl Erlotinib-d4) is available and can be used as a tracer in metabolic studies or as an internal standard for quantitative analysis by mass spectrometry.[3][4]
EGFR Signaling Pathway and the Role of Erlotinib
Erlotinib and its active metabolite, Desmethyl Erlotinib, function by inhibiting the tyrosine kinase activity of EGFR. This inhibition blocks the downstream signaling cascades that promote cell proliferation, survival, and metastasis. The following diagram illustrates the EGFR signaling pathway and the point of inhibition by Erlotinib.
Caption: EGFR Signaling Pathway Inhibition by Desmethyl Erlotinib.
Experimental Protocols
The following are generalized protocols for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using Desmethyl Erlotinib. These should be optimized for specific applications.
Protocol 1: In Vitro Bioconjugation of Desmethyl Erlotinib to an Azide-Containing Molecule
This protocol describes the conjugation of Desmethyl Erlotinib to a generic azide-containing molecule (e.g., a fluorescent dye, biotin-azide, or a custom-synthesized molecule).
Materials:
-
Desmethyl Erlotinib
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
Dissolve Desmethyl Erlotinib in DMSO to a final concentration of 10 mM.
-
Dissolve the azide-containing molecule in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in order:
-
PBS to a final volume of 500 µL.
-
Desmethyl Erlotinib stock solution (e.g., 5 µL for a final concentration of 100 µM).
-
Azide-containing molecule stock solution (e.g., 10 µL for a 2-fold molar excess).
-
-
Prepare the copper catalyst premix in a separate tube by adding 2.5 µL of 50 mM CuSO₄ to 12.5 µL of 50 mM THPTA/TBTA. Vortex briefly and let it stand for 2-3 minutes.
-
Add the copper catalyst premix to the reaction mixture.
-
Initiate the reaction by adding 5 µL of freshly prepared 100 mM sodium ascorbate.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Purify the Desmethyl Erlotinib conjugate using an appropriate method, such as HPLC, solid-phase extraction, or dialysis, depending on the nature of the azide-containing molecule.
-
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | Desmethyl Erlotinib, Azide-functionalized molecule | N/A |
| Catalyst | CuSO₄/THPTA | N/A |
| Reducing Agent | Sodium Ascorbate | N/A |
| Solvent | PBS/DMSO | N/A |
| Temperature | Room Temperature | N/A |
| Reaction Time | 1-4 hours | N/A |
| Illustrative Yield | ~55% | Adapted from Erlotinib derivative synthesis |
Protocol 2: Labeling of Proteins in Cell Lysate
This protocol outlines a general procedure for labeling proteins in a cell lysate with Desmethyl Erlotinib, followed by conjugation to an azide-functionalized reporter tag (e.g., biotin-azide for subsequent enrichment).
Materials:
-
Cell lysate
-
Desmethyl Erlotinib
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
DMSO
Procedure:
-
Prepare Cell Lysate:
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) and determine the protein concentration.
-
-
Incubate Lysate with Desmethyl Erlotinib:
-
Dilute the cell lysate to a working concentration (e.g., 1-5 mg/mL).
-
Add Desmethyl Erlotinib from a DMSO stock solution to the lysate to a final concentration of 1-10 µM.
-
Incubate for 1-2 hours at 37°C to allow for binding to target proteins.
-
-
Click Chemistry Reaction:
-
To the lysate, add biotin-azide to a final concentration of 50-100 µM.
-
Prepare the copper catalyst premix as described in Protocol 1.
-
Add the catalyst premix and freshly prepared sodium ascorbate to the lysate to initiate the click reaction.
-
-
Incubation and Quenching:
-
Incubate the reaction for 1 hour at room temperature.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
-
Downstream Analysis:
-
The biotin-labeled proteins can now be enriched using streptavidin beads and analyzed by SDS-PAGE and Western blotting or mass spectrometry-based proteomics.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for using Desmethyl Erlotinib in a click chemistry application and the logical relationship of bioorthogonal labeling.
Caption: Experimental Workflow for Desmethyl Erlotinib Click Chemistry.
References
Application Note: A Step-by-Step Guide for the Bioanalysis of Erlotinib with Desmethyl Erlotinib-d4 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Erlotinib in biological matrices, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Erlotinib is an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of various cancers.[1][2] This method employs Desmethyl Erlotinib-d4, a stable isotope-labeled analog of a major Erlotinib metabolite, as an internal standard (IS) to ensure accuracy and precision.[3][4] The protocol covers sample preparation using protein precipitation, chromatographic conditions, and mass spectrometric parameters. Summarized validation data from established methods are presented to demonstrate the robustness and reliability of this bioanalytical approach for pharmacokinetic studies and therapeutic drug monitoring.
Signaling Pathway of Erlotinib
Erlotinib functions by inhibiting the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). Under normal physiological conditions, the binding of ligands like EGF to EGFR triggers a signaling cascade that promotes cell proliferation and survival. Erlotinib competitively blocks the ATP binding site of the tyrosine kinase domain, preventing this downstream signaling and thereby inhibiting tumor cell growth.
Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.
Experimental Protocols
Materials and Reagents
-
Erlotinib reference standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Ammonium (B1175870) Acetate (Analytical Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Drug-free human plasma (with K2EDTA anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Erlotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Erlotinib in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Erlotinib Working Solutions: Prepare serial dilutions of the Erlotinib stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile. The final concentration should be optimized based on the expected analyte response.
Preparation of Calibration Standards and Quality Control Samples
-
Spike drug-free human plasma with the appropriate Erlotinib working solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 25, 100, 500, 2000, 5000 ng/mL).
-
Prepare QC samples in plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 300, 4000 ng/mL).
Sample Preparation (Protein Precipitation)
This method is rapid and effective for removing the majority of plasma proteins.[1][2]
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (in acetonitrile).
-
Vortex mix the sample vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.[1]
-
Carefully transfer 150 µL of the clear supernatant to an autosampler vial.
-
Dilute the supernatant with 150 µL of ultrapure water or an aqueous mobile phase component (e.g., 5 mM ammonium acetate) to ensure compatibility with the reverse-phase column.[1]
-
Cap the vial and place it in the autosampler for LC-MS/MS analysis.
Bioanalytical Workflow
The entire process from sample receipt to final data reporting is outlined in the workflow diagram below.
Caption: General workflow for the bioanalysis of Erlotinib in plasma.
LC-MS/MS Instrumental Parameters
The following tables provide typical starting parameters for the LC-MS/MS analysis. These should be optimized for the specific instrument being used.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Value |
| Column | C18 Reverse-Phase (e.g., BEH XBridge C18, 100 x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.7 mL/min[1] |
| Gradient | Start at 10% B, ramp to 90% B over 5 min, hold, re-equilibrate[1] |
| Injection Volume | 5 µL[1] |
| Column Temp. | 55°C[1] |
| Run Time | 3 - 7 minutes[1][5] |
Table 2: Mass Spectrometry Parameters
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 150°C[1] |
| Desolvation Temp. | 600°C[1] |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions (Precursor > Product Ion)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Erlotinib | 394.2 | 278.1[5][6] |
| This compound (IS) | 384.2 (approx.) | 278.1 (approx.) |
*Note: The exact m/z for this compound should be determined by direct infusion of the standard. The precursor ion will be [M+H]+ for the deuterated compound. The product ion may be the same as the non-deuterated metabolite if the deuterium (B1214612) atoms are not on the fragmented portion.
Method Validation Summary
The following tables summarize typical performance characteristics for Erlotinib bioanalysis methods, compiled from published literature.
Table 4: Linearity and Range
| Calibration Range (ng/mL) | Correlation Coefficient (r²) | Source |
| 1.0 - 2502.02 | ≥ 0.99 | [5][7] |
| 25 - 5000 | > 0.99 | [1] |
| 100 - 2000 | 0.9922 - 0.9998 | [6] |
| 6.25 - 3200 | 0.998 | [8] |
Table 5: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Source |
| Erlotinib | LLOQ, LQC, MQC, HQC | < 14% | < 14% | 86 - 114% | [1] |
| Erlotinib | LLOQ, LQC, MQC, HQC | 0.62 - 7.07% | 0.62 - 7.07% | 94.4 - 103.3% | [5][7] |
| Erlotinib | 10 ng/mL | 9% | - | 90% | [9] |
Note: Acceptance criteria for precision are typically ≤15% CV (≤20% at the LLOQ), and for accuracy, the mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Table 6: Recovery
| Analyte | Extraction Method | Recovery (%) | Source |
| Erlotinib | Protein Precipitation | > 89% | [1] |
| Erlotinib | Liquid-Liquid Extraction | > 80% | [5][7] |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and reliable approach for the quantification of Erlotinib in plasma. The use of a stable isotope-labeled internal standard, this compound, combined with a simple protein precipitation sample preparation, allows for high-throughput analysis suitable for clinical pharmacokinetics, bioequivalence studies, and therapeutic drug monitoring. The method demonstrates excellent linearity, precision, and accuracy across a wide range of clinically relevant concentrations.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-1 | Isotope-Labeled Compounds | 2012598-45-5 | Invivochem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve sensitivity for Desmethyl Erlotinib-d4 in mass spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Desmethyl Erlotinib-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and achieve higher sensitivity for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low sensitivity for this compound in LC-MS/MS analysis?
Low sensitivity for a deuterated internal standard like this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with sample preparation, chromatographic conditions, or mass spectrometer settings. Inefficient extraction from the sample matrix, poor chromatographic peak shape, co-elution with interfering substances leading to ion suppression, or suboptimal ionization and fragmentation in the mass spectrometer are all common culprits.[1][2] It is also crucial to ensure the correct MS acquisition parameters are being used.[3]
Q2: How can I optimize the mass spectrometer settings for this compound?
Optimizing MS parameters is critical for maximizing sensitivity. This involves fine-tuning the ion source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters like cone voltage and collision energy.[4][5] For complex samples, it may be beneficial to use a step-wise optimization of collision energies to ensure efficient fragmentation.[6][7] While specific values are instrument-dependent, a systematic approach of infusing a standard solution of this compound and varying these parameters to maximize the signal of the desired product ion is recommended.
Q3: What are the recommended precursor and product ions for monitoring this compound?
While the exact mass transitions can vary slightly based on the specific deuteration pattern, for a d4 labeled Desmethyl Erlotinib (also known as OSI-420), the mass transition would be shifted from the unlabeled compound. Published methods for similar deuterated standards, like Erlotinib-d6, show a transition of m/z 400.4 → 278.1.[8] Given that Desmethyl Erlotinib has a different parent mass, it is essential to determine the exact precursor ion for your specific this compound standard and then optimize the collision energy to identify the most abundant and stable product ion. A recent study used OSI-420-d4 as an internal standard, indicating its use in current research.[9]
Q4: Can the choice of sample preparation method affect sensitivity?
Absolutely. The goal of sample preparation is to remove matrix components that can interfere with the analysis and cause ion suppression.[2] Common methods for Erlotinib and its metabolites include protein precipitation (PPT), liquid-liquid extraction (LLE), and supported liquid extraction (SLE).[8][10][11] While PPT is a simpler method, LLE and SLE often provide a cleaner extract, leading to reduced matrix effects and improved sensitivity.[11] The extraction recovery should be high and consistent; for instance, one method reported an extraction recovery of over 99% for OSI-420 using protein precipitation.[10]
Q5: How do I troubleshoot poor peak shape or retention time shifts?
Poor peak shape and shifting retention times can significantly impact sensitivity and reproducibility. These issues often point to problems with the analytical column or the mobile phase.[2] Ensure that the mobile phase is correctly prepared, fresh, and filtered.[2] Column contamination from sample matrix buildup is a common cause of performance degradation over time.[1] Implementing a guard column and following a regular column flushing and regeneration protocol can help mitigate these issues. If problems persist, replacing the analytical column may be necessary.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.
| Symptom | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Incorrect MS parameters (m/z transitions, cone voltage, collision energy). | Verify the exact mass of your standard. Infuse a pure solution of this compound to optimize cone voltage and collision energy for the specific precursor and product ions.[3][5] |
| Ion source contamination or incorrect settings. | Clean the ion source components (e.g., capillary, skimmer). Check and optimize source parameters like temperature, gas flows, and spray voltage.[1] | |
| Inefficient sample extraction. | Evaluate the extraction recovery of your current method. Consider switching to a different technique (e.g., from PPT to LLE or SLE) for a cleaner sample.[11] | |
| High Signal Variability (%CV) | Inconsistent sample preparation. | Ensure precise and consistent pipetting and vortexing steps. If using manual methods, consider automation for improved reproducibility.[12] |
| Matrix effects leading to ion suppression or enhancement. | Evaluate matrix effects by comparing the signal in post-extraction spiked samples to a pure solution. Modify the chromatographic gradient to separate the analyte from the suppression zone or use a more effective sample cleanup method.[4] | |
| Deuterated standard instability or exchange. | Ensure the deuterium (B1214612) labels are on stable, non-exchangeable positions of the molecule. Store stock solutions and samples under appropriate conditions (e.g., protected from light, at low temperature) to prevent degradation.[4] | |
| Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting) | Column degradation or contamination. | Flush the column with a strong solvent. If performance does not improve, replace the guard column or the analytical column.[2] |
| Mismatch between sample solvent and mobile phase. | Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase to prevent peak distortion.[2] | |
| Inappropriate mobile phase pH. | The solubility and ionization of Erlotinib and its metabolites are pH-dependent.[8] Adjust the mobile phase pH to improve peak shape. | |
| Retention Time Drifting | Inconsistent LC pump performance or leaks. | Check for leaks in the LC system, especially at fittings.[3] Monitor the system pressure for fluctuations. Purge the pumps to remove air bubbles. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily. Use a bottle cap that minimizes solvent evaporation.[2] | |
| Column temperature fluctuations. | Ensure the column oven is set to a stable temperature and has equilibrated before starting the analytical run.[4] |
Mass Spectrometry Parameters
The following table summarizes typical starting parameters for the analysis of Erlotinib and its deuterated analogues. Note that optimal values are instrument-specific and should be determined empirically.
| Parameter | Analyte | Value | Reference |
| Ionization Mode | Erlotinib & Metabolites | Positive Electrospray Ionization (ESI+) | [10] |
| MRM Transition (m/z) | Erlotinib | 394.2 > 278.1 | [8] |
| MRM Transition (m/z) | Erlotinib-d6 | 400.4 > 278.1 | [8] |
| MRM Transition (m/z) | Desmethyl Erlotinib (OSI-420) | Dependent on specific d4 labeling | N/A |
| Cone Voltage (V) | Erlotinib | Instrument dependent, typically 20-50V | [5] |
| Collision Energy (eV) | Erlotinib | Instrument dependent, typically 20-40eV | [6] |
Note: The exact MRM transition for this compound must be determined based on the specific isotopic labeling pattern of the standard used.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common method for extracting Erlotinib and its metabolites from plasma.[10]
-
Sample Aliquoting: Pipette 50 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 200 µL of cold methanol (B129727) containing the this compound internal standard at the desired concentration (e.g., 12.5 ng/mL).
-
Precipitation: Vortex the mixture thoroughly for 15 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new tube or well in a 96-well plate.
-
Dilution: Add 150 µL of 10 mM Ammonium Acetate to the supernatant.
-
Final Mix: Vortex the mixture for 5 seconds. The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Liquid Chromatography Method
This is a representative LC method for the separation of Erlotinib and its metabolites.[10]
-
LC System: An Acquity UPLC system or equivalent.
-
Column: BEH XBridge C18, 100 x 2.1 mm, 1.7 µm.
-
Guard Column: BEH VanGuard C18, 5 x 2.1 mm, 1.7 µm.
-
Column Temperature: 55°C.
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-5 min: 10-50% B
-
5-6 min: 90% B
-
6-7 min: 10% B (re-equilibration)
-
-
Total Run Time: 7 minutes.
Visualizations
Caption: A workflow for troubleshooting low sensitivity of this compound.
Caption: A general experimental workflow for the analysis of this compound.
References
- 1. myadlm.org [myadlm.org]
- 2. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 3. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 4. benchchem.com [benchchem.com]
- 5. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Art of Destruction: Optimizing Collision Energies in Quadrupole-Time of Flight (Q-TOF) Instruments for Glycopeptide-Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Art of Destruction: Optimizing Collision Energies in Quadrupole-Time of Flight (Q-TOF) Instruments for Glycopeptide-Based Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous quantitative detection of afatinib, erlotinib, gefitinib, icotinib, osimertinib and their metabolites in plasma samples of patients with non-small cell lung cancer using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of MALDI-TOF MS Detection for Enhanced Sensitivity of Affinity-Captured Proteins Spanning a 100 kDa Mass Range - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in the bioanalysis of Desmethyl Erlotinib-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects in the bioanalysis of Desmethyl Erlotinib-d4 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds present in the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2] In the bioanalysis of this compound, which is a stable isotope-labeled internal standard (SIL-IS), matrix effects can compromise the fundamental assumption that the analyte and the internal standard are affected equally, leading to inaccurate quantification of the target analyte, Desmethyl Erlotinib.
Q2: What are the common sources of matrix effects in plasma or serum samples?
A2: The primary sources of matrix effects in biological samples are endogenous components that are not completely removed during sample preparation. For plasma and serum, phospholipids (B1166683) are a major contributor to ion suppression.[3] Other sources can include salts, proteins, and other metabolites that may co-elute with this compound.[4] Exogenous materials, such as polymers from plastic tubes or anticoagulants like Li-heparin, can also cause matrix effects.[5]
Q3: How can I qualitatively assess if matrix effects are present in my assay?
A3: A common qualitative method is the post-column infusion experiment. In this technique, a constant flow of this compound is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[6] Any dip or rise in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement, respectively.[3]
Q4: What is the "matrix factor" and how is it used to quantitatively assess matrix effects?
A4: The matrix factor (MF) is a quantitative measure of the extent of matrix effects. It is calculated by comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration.[4]
-
An MF value of 1 indicates no matrix effect.
-
An MF value less than 1 indicates ion suppression.
-
An MF value greater than 1 indicates ion enhancement.
For a robust bioanalytical method, the ideal absolute MF for the analyte should be between 0.75 and 1.25 and should not be dependent on the concentration.[4]
Q5: Even though this compound is a SIL-IS, can it still be affected differently by the matrix compared to the unlabeled analyte?
A5: Ideally, a SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, thus providing accurate correction.[3] However, in some cases, chromatographic separation between the deuterated internal standard and the analyte can occur (isotopic effect), leading to differential matrix effects. It is also crucial to ensure the isotopic purity of the SIL-IS, as any presence of the unlabeled analyte can impact quantification.[7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects when using this compound as an internal standard.
Issue 1: High Variability in this compound Response
-
Question: My this compound peak area is highly variable across different samples, leading to poor precision. What should I investigate?
-
Answer: High variability in the internal standard response is a strong indicator of inconsistent matrix effects. Follow this troubleshooting workflow:
Issue 2: Poor Accuracy and/or Recovery of Quality Control (QC) Samples
-
Question: My QC samples are consistently failing, showing poor accuracy and/or recovery, even though the calibration curve looks good. Could matrix effects be the cause?
-
Answer: Yes, this is a classic sign of matrix effects impacting your analyte and internal standard differently. Here’s how to approach this problem:
Caption: Troubleshooting workflow for poor QC accuracy and recovery.
Data Presentation: Quantitative Assessment of Matrix Effects
The following tables summarize typical data from a matrix effect assessment experiment using the post-extraction spike method.
Table 1: Matrix Factor (MF) of this compound
| Matrix Lot | Concentration | Peak Area (Neat Solution) | Peak Area (Post-Spiked) | Matrix Factor |
| Lot A | Low QC | 55,123 | 48,508 | 0.88 |
| Lot A | High QC | 545,678 | 491,110 | 0.90 |
| Lot B | Low QC | 54,980 | 44,534 | 0.81 |
| Lot B | High QC | 546,120 | 453,280 | 0.83 |
| Lot C | Low QC | 55,300 | 49,217 | 0.89 |
| Lot C | High QC | 544,900 | 485,000 | 0.89 |
Table 2: Internal Standard Normalized Matrix Factor (IS-Normalized MF)
| Matrix Lot | Concentration | Analyte MF | IS MF | IS-Normalized MF |
| Lot A | Low QC | 0.85 | 0.88 | 0.97 |
| Lot A | High QC | 0.88 | 0.90 | 0.98 |
| Lot B | Low QC | 0.79 | 0.81 | 0.98 |
| Lot B | High QC | 0.81 | 0.83 | 0.98 |
| Lot C | Low QC | 0.86 | 0.89 | 0.97 |
| Lot C | High QC | 0.87 | 0.89 | 0.98 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol details the steps to quantitatively determine the matrix factor.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the mobile phase or a reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank plasma/serum from at least six different lots. After the final extraction step (e.g., evaporation), spike the analyte and this compound into the extracted matrix at low and high QC concentrations. [4] * Set C (Pre-Extraction Spike): Spike the analyte and this compound into blank plasma/serum at low and high QC concentrations before initiating the extraction procedure. This set is used to determine recovery.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (Analyte or IS) = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of IS)
-
The workflow for this experimental protocol is illustrated below:
Caption: Experimental workflow for quantitative assessment of matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
How to address poor peak shape for Desmethyl Erlotinib-d4 in HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor peak shape for Desmethyl Erlotinib-d4 in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is the most common peak shape issue for basic compounds like this compound and is characterized by an asymmetric peak with a drawn-out trailing edge.[1] This can compromise analytical accuracy and reproducibility.[1] The primary causes are chemical and physical interactions within the HPLC system.
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: The most frequent cause is the interaction between the basic amine groups on this compound and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] These interactions cause some analyte molecules to be retained longer than others, resulting in a tailing peak.
-
Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[1][2]
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the basic functional groups on the molecule. This ensures the analyte is in a single, protonated state.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to peak distortion.[3][4]
-
Solution: Reduce the injection volume or dilute the sample and reinject.[5]
-
-
Column Contamination/Void: Contamination at the column inlet or a void in the packing material can create alternative flow paths for the analyte, causing tailing.[3][4]
Q2: My peak is fronting. What is the likely cause?
Peak fronting, where the peak has a sharp trailing edge but a sloping front, is less common than tailing but can still occur.[7]
Potential Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band will spread and travel too quickly at the beginning of the column, causing a fronting peak.[3]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[3] If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.
-
-
Column Overload: Severe concentration overload can also manifest as peak fronting.[3]
-
Solution: Systematically dilute the sample and reinject to see if the peak shape improves.[3]
-
-
Column Packing Issues: A poorly packed column bed or the formation of a channel can lead to uneven flow and peak fronting.[3] This would typically affect all peaks in the chromatogram.
-
Solution: This indicates a failed column that needs to be replaced.
-
Q3: What are the ideal starting HPLC conditions for this compound analysis?
Based on established methods for the parent compound Erlotinib and its metabolites, a reverse-phase HPLC (RP-HPLC) method is recommended. The following table summarizes suggested starting parameters.
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | High-purity, end-capped C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 is a standard stationary phase for retaining moderately nonpolar compounds. End-capping is crucial to minimize silanol interactions.[1][8] |
| Mobile Phase A | 10-25 mM Potassium Phosphate (B84403) or Formate Buffer | Buffering the mobile phase is critical to maintain a stable pH and achieve reproducible retention times and symmetric peaks.[1] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure than methanol.[1] |
| pH | 2.8 - 3.2 (Adjusted with phosphoric or formic acid) | A low pH protonates residual silanols and ensures the basic analyte is in a single ionic form, preventing peak tailing.[2][8] |
| Flow Rate | 1.0 - 1.3 mL/min | A standard flow rate for a 4.6 mm ID column. Lowering the flow rate can sometimes improve peak shape at the cost of longer run times.[8][9] |
| Column Temp. | 30 - 50°C | Elevated temperatures can improve peak efficiency by reducing mobile phase viscosity but may risk sample degradation.[10] |
| Detection | UV at ~248 nm or ~335 nm | Erlotinib and its metabolites have strong absorbance at these wavelengths.[11] |
| Injection Vol. | 5 - 20 µL | Start with a low injection volume to avoid potential column overload.[10] |
| Diluent | Mobile Phase or Water:Methanol (50:50) | The sample solvent should be as weak as or weaker than the mobile phase to ensure good peak shape.[3] |
Q4: I see a split peak for this compound. What should I do?
A split peak suggests that the analyte band is being divided into two or more parts as it travels through the column.
Potential Causes and Solutions:
-
Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit of the column, causing the sample to flow unevenly onto the column packing.[4]
-
Column Void or Channel: A void at the head of the column or a channel in the packed bed can cause the sample band to split.[2]
-
Solution: This is an irreversible column failure. Replace the column and use a guard column to extend the life of the new one.
-
-
Sample Solvent Effect: Injecting a large volume of a strong, non-miscible, or improperly pH-adjusted sample solvent can cause peak splitting.
-
Solution: Ensure the sample solvent is compatible with the mobile phase and reduce the injection volume.
-
Troubleshooting Workflows and Diagrams
A systematic approach is key to efficiently diagnosing the root cause of poor peak shape. The following workflow illustrates a troubleshooting process for peak tailing, the most common issue.
Caption: Troubleshooting workflow for addressing peak tailing.
The diagram below illustrates the chemical interaction at the stationary phase surface that causes peak tailing for basic analytes like this compound.
Caption: Analyte interaction with the stationary phase.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol details a systematic approach to optimizing mobile phase pH to improve peak shape.
-
Analyte Information: this compound is a basic compound. The goal is to set the mobile phase pH at least 2 units below the primary amine's pKa to ensure full protonation. A target pH of ~3.0 is a good starting point.
-
Buffer Preparation:
-
Prepare three separate 1L batches of a 20 mM potassium phosphate buffer.
-
Adjust the pH of each batch to 2.8, 3.0, and 3.2, respectively, using dilute phosphoric acid.
-
Filter each buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation:
-
For each pH-adjusted buffer, prepare the mobile phase. For example, create a 60:40 (v/v) mix of Acetonitrile and the 20 mM phosphate buffer.
-
Degas each mobile phase preparation by sonicating for 10-15 minutes.
-
-
Analysis:
-
Start with the pH 3.2 mobile phase. Equilibrate the column for at least 20 column volumes.
-
Inject a standard solution of this compound.
-
Repeat the equilibration and injection process for the pH 3.0 and pH 2.8 mobile phases.
-
-
Evaluation:
-
Compare the chromatograms from the three runs.
-
Calculate the USP tailing factor (T) for each peak. An ideal value is 1.0, with an acceptable range typically being less than 1.5.
-
Select the pH that provides the best peak symmetry without compromising retention or resolution.
-
Protocol 2: Column Flushing and Regeneration
If column contamination is suspected, a general-purpose flushing procedure can restore performance. Warning: Always consult the column manufacturer's specific guidelines before proceeding.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination from flowing into the detector cell.
-
Flush with Buffered Mobile Phase: Flush the column in the forward direction with your current mobile phase (without the organic modifier, i.e., only the aqueous buffer) for 15-20 minutes to remove any precipitated buffer salts.
-
Flush with Water: Flush with 100% HPLC-grade water for 20 minutes to remove all salts.
-
Organic Flush: Flush with 100% Isopropanol for 30 minutes. Isopropanol is miscible with both aqueous and nonpolar organic solvents.
-
Nonpolar Contaminant Removal (Optional): For strongly retained nonpolar contaminants, flush with a sequence like Tetrahydrofuran (THF), then Methylene Chloride, then Hexane. Crucially, you must flush with Isopropanol between each solvent and before returning to your reversed-phase mobile phase. [2]
-
Re-equilibration:
-
Flush again with Isopropanol for 20 minutes.
-
Gradually reintroduce your mobile phase, starting with a high organic composition and slowly transitioning to your initial analytical conditions.
-
Equilibrate with the starting mobile phase for at least 30 minutes before reconnecting to the detector and performing a test injection.
-
References
- 1. chromtech.com [chromtech.com]
- 2. agilent.com [agilent.com]
- 3. silicycle.com [silicycle.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. labveda.com [labveda.com]
- 7. uhplcs.com [uhplcs.com]
- 8. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 9. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. caymanchem.com [caymanchem.com]
Common analytical interferences with Desmethyl Erlotinib-d4
Welcome to the Technical Support Center for Desmethyl Erlotinib-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterium-labeled version of Desmethyl Erlotinib (OSI-420), which is an active metabolite of the EGFR tyrosine kinase inhibitor, Erlotinib. Its primary application is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate measurement of Desmethyl Erlotinib in biological matrices such as plasma.[1][2]
Q2: Why should I use a deuterated internal standard like this compound?
Deuterated internal standards are considered the gold standard in quantitative LC-MS/MS analysis. Because they are chemically almost identical to the analyte, they exhibit similar behavior during sample preparation, chromatography, and ionization. This helps to compensate for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.
Q3: What are the potential analytical interferences I should be aware of when using this compound?
Common analytical interferences when using deuterated internal standards include:
-
Isotopic Contribution: The natural isotopic abundance of the unlabeled analyte (Desmethyl Erlotinib) can contribute to the signal of the deuterated internal standard, particularly at high analyte concentrations.
-
Chromatographic Separation (Isotope Effect): The deuterium (B1214612) labeling can sometimes lead to a slight chromatographic separation from the unlabeled analyte. If this separation is significant, the analyte and internal standard may be affected differently by matrix effects.
-
In-Source Fragmentation/H-D Exchange: Loss of deuterium from the internal standard in the ion source of the mass spectrometer or exchange with hydrogen atoms from the solvent can lead to the formation of ions with the same mass-to-charge ratio as the analyte, causing interference.
-
Differential Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[3]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of Desmethyl Erlotinib using this compound as an internal standard.
Issue 1: Poor Peak Shape or Low Signal Intensity
-
Potential Cause: Suboptimal chromatographic conditions or matrix effects.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Ensure the mobile phase composition and pH are optimal for the peak shape of Desmethyl Erlotinib. A common mobile phase is a gradient of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate.[3]
-
Evaluate Sample Preparation: Inefficient sample preparation can lead to the presence of interfering substances. Consider using a more rigorous extraction method like solid-phase extraction (SPE) to remove matrix components.
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Adjusting the chromatographic method to move the analyte peak away from these regions can improve signal intensity.
-
Issue 2: High Variability in Results (Poor Precision)
-
Potential Cause: Inconsistent matrix effects, poor recovery, or issues with the internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms to ensure that the peaks for Desmethyl Erlotinib and this compound are perfectly co-eluting. Even a slight separation can lead to differential matrix effects and increased variability.
-
Check Internal Standard Concentration: Ensure that the concentration of this compound is appropriate and consistent across all samples.
-
Evaluate Extraction Recovery: Inconsistent recovery during sample preparation can lead to high variability. The table below shows typical recovery data for Desmethyl Erlotinib.
-
| Analyte | Concentration Level | Mean Recovery (%) |
| Desmethyl Erlotinib (OSI-420) | Low QC | 99.0 |
| Medium QC | 99.0 | |
| High QC | 99.0 |
Data adapted from Svedberg et al.[3]
Issue 3: Inaccurate Quantification (Bias)
-
Potential Cause: Isotopic contribution from the analyte to the internal standard, or vice versa.
-
Troubleshooting Steps:
-
Assess Isotopic Purity of the Internal Standard: Analyze a high-concentration solution of this compound and monitor for the presence of the unlabeled Desmethyl Erlotinib. The contribution of the unlabeled analyte in the internal standard should be minimal.
-
Check for Crosstalk: In your LC-MS/MS method, ensure that the mass transitions for the analyte and internal standard are specific and that there is no significant crosstalk between the two channels.
-
Evaluate Matrix Effects: As shown in the table below, matrix effects can be a source of inaccuracy. While a co-eluting deuterated internal standard should compensate for this, significant and variable matrix effects can still introduce bias.
-
| Analyte | Concentration Level | Mean Matrix Effect (%) |
| Desmethyl Erlotinib (OSI-420) | Low QC | 69.7 |
| High QC | 88.3 |
Data adapted from Svedberg et al.[3]
Experimental Protocols
Key Experiment: LC-MS/MS Analysis of Desmethyl Erlotinib in Human Plasma
This protocol is based on the validated method by Svedberg et al.[3]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions
-
Column: BEH XBridge C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.7 mL/min
-
Gradient: A suitable gradient to achieve separation of Desmethyl Erlotinib from other metabolites and matrix components.
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Desmethyl Erlotinib (OSI-420): Precursor ion > Product ion (specific m/z values to be optimized on the instrument)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized on the instrument)
-
Visualizations
Caption: Experimental workflow for the quantification of Desmethyl Erlotinib.
Caption: Troubleshooting workflow for analytical issues.
References
Desmethyl Erlotinib-d4 solubility and preparation of stock solutions
This technical support center provides guidance on the solubility and preparation of stock solutions for Desmethyl Erlotinib-d4, a deuterated analog of a major metabolite of Erlotinib. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For this compound, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions.[1][2] While it is described as slightly soluble in DMSO, acetone, and methanol, DMSO is generally suitable for creating high-concentration stock solutions for experimental use.[2]
Q2: Is there quantitative solubility data available for this compound?
A2: Specific quantitative solubility data for this compound is limited. However, data for the non-deuterated form, Desmethyl Erlotinib, can be used as a close reference. The solubility of Desmethyl Erlotinib is approximately 25 mg/mL in DMSO and 0.25 mg/mL in ethanol. It is sparingly soluble in aqueous buffers.
Q3: How should I prepare a stock solution of this compound?
A3: A detailed, step-by-step protocol for preparing a stock solution in DMSO is provided in the "Experimental Protocols" section below. This general procedure can be adapted for other organic solvents, though solubility should be verified.
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][4][5] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4][5]
Q5: I am having trouble dissolving this compound. What can I do?
A5: If you encounter solubility issues, refer to the "Troubleshooting Guide" below for potential solutions, such as gentle warming or sonication.
Data Presentation
Table 1: Solubility of Desmethyl Erlotinib Analogs
| Compound | Solvent | Solubility | Remarks |
| This compound | DMSO | Slightly soluble[2] | Quantitative data not readily available. Generally suitable for preparing stock solutions.[1] |
| Acetone | Slightly soluble[2] | --- | |
| Methanol | Slightly soluble[2] | --- | |
| Desmethyl Erlotinib (non-deuterated) | DMSO | ~25 mg/mL | Data for the non-deuterated form, provided as a reference. |
| Ethanol | ~0.25 mg/mL | Data for the non-deuterated form, provided as a reference. | |
| Dimethyl Formamide (DMF) | ~50 mg/mL | Data for the non-deuterated form, provided as a reference. | |
| Aqueous Buffers | Sparingly soluble | Data for the non-deuterated form, provided as a reference. |
Note: The solubility of deuterated compounds is expected to be very similar to their non-deuterated counterparts, but it is not identical. The provided data for Desmethyl Erlotinib should be used as a guideline.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution of this compound
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Pre-weigh the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need approximately 3.83 mg of this compound (Molecular Weight: 383.43 g/mol ).[1]
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Inspect for Complete Dissolution: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Troubleshooting (if necessary): If the compound does not fully dissolve, you can gently warm the solution in a water bath (not exceeding 37°C) for a short period or sonicate the tube for a few minutes.[5]
-
Aliquot and Store: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][3][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound does not dissolve completely in DMSO. | Insufficient mixing or low temperature. | Continue vortexing for a longer duration. Gently warm the solution in a 37°C water bath for 5-10 minutes. Use a sonicator to aid dissolution.[5] |
| The concentration is above the solubility limit. | Try preparing a more dilute stock solution. | |
| The quality of the solvent has degraded. | Use fresh, anhydrous DMSO. Older DMSO can absorb moisture, which may reduce the solubility of some compounds. | |
| Precipitation occurs after the stock solution is prepared. | The solution was not fully dissolved initially, or it has been stored improperly. | Ensure the compound is completely dissolved before storage. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. If precipitation is observed upon thawing, try warming and vortexing the solution again before use. |
| The stock solution appears cloudy or has particulates. | The compound may not be fully soluble at the prepared concentration, or there may be impurities. | Centrifuge the solution at a low speed to pellet any undissolved material and carefully transfer the clear supernatant to a new tube. Consider filtering the solution through a 0.22 µm syringe filter if necessary for your application. |
Visualizations
Caption: A flowchart illustrating the step-by-step process for preparing a stock solution of this compound.
References
Technical Support Center: Minimizing Ion Suppression of Desmethyl Erlotinib-d4 in ESI-MS
Welcome to the technical support center for minimizing ion suppression of Desmethyl Erlotinib-d4 in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the ESI source.[1] This phenomenon is caused by co-eluting endogenous or exogenous compounds from the sample matrix (e.g., plasma, urine) that compete with the analyte for ionization.[2] The consequence is a decreased signal intensity, which can lead to poor sensitivity, inaccuracy, and imprecision in quantitative analysis.[2] Even with a deuterated internal standard like this compound, significant ion suppression can compromise data quality if the analyte and internal standard are not affected equally.[2]
Q2: How can I detect ion suppression in my this compound assay?
A common method to detect ion suppression is the post-column infusion experiment.[3][4] This involves infusing a constant flow of a this compound solution into the LC eluent after the analytical column and before the MS source. A blank, extracted matrix sample is then injected.[2] Any dip or decrease in the baseline signal of the infused analyte indicates a region of ion suppression caused by co-eluting matrix components.[2][4]
Q3: What are the primary causes of ion suppression in ESI-MS?
Ion suppression in ESI-MS can arise from several sources:
-
Co-eluting Matrix Components: Endogenous compounds from biological samples, such as phospholipids, salts, and proteins, are major contributors to ion suppression.[1][2]
-
Mobile Phase Additives: Non-volatile buffers (e.g., phosphate (B84403) buffers) and ion-pairing reagents (e.g., trifluoroacetic acid - TFA) can cause significant signal suppression.[5][6]
-
High Analyte Concentration: At high concentrations, analytes can cause self-suppression, leading to a non-linear response.[7]
-
Competition for Charge: In the ESI droplet, co-eluting compounds can compete with the analyte for charge, hindering its transfer into the gas phase.[1]
Troubleshooting Guides
Issue 1: Low signal intensity or high variability for this compound.
This is a classic symptom of ion suppression. Follow these troubleshooting steps to identify and mitigate the issue.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validated LC-MS/MS methods for Erlotinib and its metabolites
A comprehensive guide to validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Erlotinib (B232) and its primary active metabolite, OSI-420, in human plasma. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of published methodologies.
Comparison of Validated LC-MS/MS Methods
The following table summarizes the key quantitative parameters of various validated LC-MS/MS methods for the analysis of Erlotinib and its metabolite OSI-420.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | Erlotinib, OSI-420, Didesmethyl erlotinib | Erlotinib, OSI-420 | Erlotinib, OSI-420 |
| Internal Standard(s) | Deuterated erlotinib, OSI-597 | Midazolam | Propranolol |
| Sample Volume | Not Specified | 100 µL | Not Specified |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Linearity Range (Erlotinib) | 25 - 5,000 ng/mL[1] | Not Specified | 0.5 - Not Specified ng/mL |
| Linearity Range (OSI-420) | 0.5 - 500 ng/mL[1] | Not Specified | 0.5 - Not Specified ng/mL |
| Lower Limit of Quantification (LLOQ) (Erlotinib) | 25 ng/mL[1] | 10 ng/mL | 0.5 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) (OSI-420) | 0.5 ng/mL[1] | 5 ng/mL | 0.5 ng/mL[2] |
| Intra-day Accuracy (Erlotinib) | < 14% | 90% at 10 ng/mL | 0.07% to 8.00% |
| Intra-day Accuracy (OSI-420) | < 17% at LLOQ | 80% at 5 ng/mL | -2.83% to 6.67% |
| Intra-day Precision (Erlotinib) | < 14% | 9% at 10 ng/mL | 2.28% to 15.12% |
| Intra-day Precision (OSI-420) | < 17% at LLOQ | 4% at 5 ng/mL | 1.96% to 11.50% |
| Extraction Recovery (Erlotinib) | > 89%[1][3] | High Efficiency | > 80% |
| Extraction Recovery (OSI-420) | > 99%[1][3] | High Efficiency | > 80% |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: Protein Precipitation
-
Sample Preparation : Proteins are precipitated from plasma samples.[1]
-
Chromatography :
-
Mobile Phase : Gradient elution with acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297).[1][3]
-
Mass Spectrometry :
Method 2: Liquid-Liquid Extraction
-
Sample Preparation : Analytes are extracted from 100 µL of plasma using a liquid-liquid extraction with hexane:ethyl acetate after the addition of midazolam as an internal standard.[4]
-
Chromatography :
-
Mass Spectrometry :
-
Ionization Mode : Electrospray positive ionization.[4]
-
Method 3: Liquid-Liquid Extraction for Murine Plasma
-
Sample Preparation : Erlotinib, OSI-420, and the internal standard (propranolol) are extracted from BALB/c nude mice plasma samples via liquid-liquid extraction.[2]
-
Chromatography :
-
Column : Reversed-phase C18 column.[2]
-
Mobile Phase : Acetonitrile-water (35:65, v/v) containing 5 mM ammonium formate (B1220265) (pH = 3.0).[2]
-
-
Mass Spectrometry :
-
Ionization Mode : Electrospray positive ionization.[2]
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of Erlotinib and its metabolites.
Caption: A typical bioanalytical workflow for Erlotinib quantification.
Metabolic Pathway of Erlotinib
Erlotinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the main contributor.[5][6][7]
Caption: Major metabolic pathways of Erlotinib.
References
- 1. diva-portal.org [diva-portal.org]
- 2. A sensitive LC-MS/MS method to determine the concentrations of erlotinib and its active metabolite OSI-420 in BALB/c nude mice plasma simultaneously and its application to a pharmacokinetic study [jcps.bjmu.edu.cn]
- 3. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma [diva-portal.org]
- 4. The quantification of erlotinib (OSI-774) and OSI-420 in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Internal Standards for Erlotinib Quantification: Desmethyl Erlotinib-d4 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides a detailed comparison of Desmethyl Erlotinib-d4 with other commonly used internal standards for Erlotinib quantification, supported by experimental data and protocols.
The Ideal Internal Standard: A Brief Overview
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. Stable isotope-labeled (SIL) internal standards are considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery, matrix effects, and chromatographic retention times.
This compound: A Metabolite as an Internal Standard
This compound is the deuterated form of Desmethyl Erlotinib (OSI-420), the major active metabolite of Erlotinib. The use of a stable isotope-labeled metabolite as an internal standard for the parent drug can be advantageous, particularly when the metabolite is also being quantified. It can effectively track the analytical variability of both the parent drug and its metabolite. While this compound is a logical choice for the simultaneous determination of Erlotinib and its metabolite, comprehensive, publicly available validation data specifically for its use as an internal standard for Erlotinib quantification is limited. However, its utility in broader therapeutic drug monitoring of multiple tyrosine kinase inhibitors has been noted.
Alternative Internal Standards for Erlotinib Analysis
The most common alternatives to this compound for Erlotinib quantification are:
-
Erlotinib-d6: A stable isotope-labeled version of the parent drug, Erlotinib. This is the most widely accepted and utilized internal standard due to its near-identical chemical and physical properties to Erlotinib.
-
Structural Analogs (e.g., Gefitinib): Other tyrosine kinase inhibitors with similar chemical structures can be used as internal standards. While more cost-effective than SIL-IS, they may not perfectly mimic Erlotinib's behavior in all aspects of the analysis.
Performance Data Comparison
The following tables summarize the performance characteristics of LC-MS/MS methods for Erlotinib quantification using different internal standards.
Table 1: Performance Characteristics of Erlotinib Assay using Erlotinib-d6 as Internal Standard
| Parameter | Performance Data | Reference |
| Linearity Range | 25 - 5000 ng/mL | [Svedberg et al., 2015] |
| Correlation Coefficient (r²) | > 0.99 | [Svedberg et al., 2015] |
| Accuracy (% Bias) | Within ± 14% | [Svedberg et al., 2015] |
| Precision (% RSD) | < 14% | [Svedberg et al., 2015] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | [Svedberg et al., 2015] |
| Extraction Recovery | > 89% | [Svedberg et al., 2015] |
Table 2: Performance Characteristics of Erlotinib Assay using a Structural Analog (Gefitinib) as Internal Standard
| Parameter | Performance Data | Reference |
| Linearity Range | 5 - 1000 ng/mL | [Li et al., 2006] |
| Correlation Coefficient (r²) | > 0.995 | [Li et al., 2006] |
| Accuracy (% Bias) | 93.3% - 108.0% | [Li et al., 2006] |
| Precision (% RSD) | < 9.8% | [Li et al., 2006] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [Li et al., 2006] |
| Extraction Recovery | 78.5% - 85.3% | [Li et al., 2006] |
Experimental Protocols
Method 1: LC-MS/MS for Erlotinib with Erlotinib-d6 as Internal Standard
This protocol is based on the method described by Svedberg et al. (2015).
-
Sample Preparation: Protein precipitation. To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing Erlotinib-d6. Vortex and centrifuge.
-
Chromatography:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 10 mM ammonium (B1175870) acetate (B1210297) in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Erlotinib: m/z 394.2 → 278.1
-
Erlotinib-d6: m/z 400.2 → 278.1
-
-
Method 2: LC-MS/MS for Erlotinib with Gefitinib as Internal Standard
This protocol is based on the method described by Li et al. (2006).
-
Sample Preparation: Liquid-liquid extraction. To 100 µL of plasma, add internal standard solution (Gefitinib) and extraction solvent (e.g., methyl tert-butyl ether). Vortex and centrifuge. Evaporate the organic layer and reconstitute the residue.
-
Chromatography:
-
Column: C18 column (e.g., 4.6 mm × 50 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate buffer.
-
Flow Rate: 0.8 mL/min
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer with ESI in positive ion mode.
-
MRM Transitions:
-
Erlotinib: m/z 394.3 → 278.2
-
Gefitinib: m/z 447.2 → 128.1
-
-
Visualizations
Erlotinib Signaling Pathway
Erlotinib inhibits the intracellular phosphorylation of the epidermal growth factor receptor (EGFR), which in turn blocks downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/Akt pathways, leading to decreased cell proliferation and survival.
Caption: Erlotinib's mechanism of action on the EGFR signaling cascade.
General Experimental Workflow for Erlotinib Analysis
The following diagram illustrates a typical workflow for the quantification of Erlotinib in biological samples using LC-MS/MS.
Caption: A typical bioanalytical workflow for Erlotinib quantification.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust bioanalytical method for Erlotinib.
-
Erlotinib-d6 remains the preferred choice for most applications due to its stable isotope-labeled nature, which ensures the highest degree of accuracy and precision by compensating for variations throughout the analytical process.
-
This compound presents a theoretically sound option, especially for assays that require the simultaneous quantification of Erlotinib and its primary active metabolite. However, the lack of extensive, publicly available validation data for its specific use in Erlotinib quantification warrants careful in-house validation before implementation.
-
Structural analogs like Gefitinib offer a more accessible and cost-effective alternative. However, they may not perfectly mimic the behavior of Erlotinib, potentially leading to less accurate results if not thoroughly validated for matrix effects and extraction efficiency.
Ultimately, the choice of internal standard should be based on the specific requirements of the assay, including the need for simultaneous metabolite analysis, desired level of accuracy, and available resources. Rigorous method validation in accordance with regulatory guidelines is essential regardless of the internal standard selected.
A Comparative Guide to the Cross-Validation of Analytical Methods for Desmethyl Erlotinib Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Desmethyl Erlotinib (B232) (OSI-420), the major active metabolite of Erlotinib. The focus is on the cross-validation and performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) methods. This document is intended to assist in the selection of the most appropriate analytical technique for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Comparison of Analytical Method Performance
The selection of an analytical method for the quantification of Desmethyl Erlotinib hinges on the specific requirements of the study, such as the required sensitivity, sample matrix, and throughput. Below is a summary of the performance characteristics of LC-MS/MS and HPLC-UV methods based on published validation data.
| Parameter | LC-MS/MS Method 1[1][2][3] | LC-MS/MS Method 2 (Cross-Validated)[4] | HPLC-UV Method[5] |
| Linearity Range | 0.5 - 500 ng/mL | 1 - 1000 ng/mL | 320 - 20,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL | 320 ng/mL |
| Intra-day Precision (%CV) | < 14% (< 17% at LLOQ) | 4.6% - 13.2% | 1.91% - 3.07% |
| Inter-day Precision (%CV) | < 14% | 4.6% - 13.2% | 1.56% - 9.91% |
| Intra-day Accuracy | Within ± 15% | 98.7% - 104.0% | 97.2% - 104.83% |
| Inter-day Accuracy | Within ± 15% | 98.7% - 104.0% | 98.8% - 100% |
| Extraction Recovery | > 99% | Not explicitly stated | Not explicitly stated |
Key Observations:
-
Sensitivity: LC-MS/MS methods demonstrate significantly lower LLOQs (as low as 0.1 ng/mL) compared to HPLC-UV methods, making them more suitable for studies requiring high sensitivity.[4]
-
Specificity: Tandem mass spectrometry offers superior selectivity compared to UV detection, reducing the likelihood of interference from other compounds in the sample matrix.[1]
-
Linearity: HPLC-UV methods can offer a wide linear range, which may be advantageous for certain applications, although at the cost of lower sensitivity.[5]
-
Cross-Validation: A study transferring an LC-MS/MS method to a more sensitive system showed a high level of agreement between the two systems (R² = 0.9951 for OSI-420), demonstrating the robustness and reproducibility of the method across different instruments.[4] Both systems showed comparable accuracy and precision within the original quantification range.[4]
Experimental Protocols
LC-MS/MS Method for Desmethyl Erlotinib in Human Plasma
This protocol is based on a validated method for the quantification of Erlotinib and its metabolites.[1][2][3]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 200 µL of cold methanol (B129727) containing the internal standard (e.g., OSI-597 or ¹³C₆-OSI-420).[1][6]
-
Vortex the mixture for 15 seconds.
-
Centrifuge at 10,000 g for 5 minutes at 4°C.[1]
-
Transfer 150 µL of the supernatant to a new tube containing 150 µL of 10 mM ammonium (B1175870) acetate.[1]
-
Vortex for 5 seconds and transfer to an injection plate.
2. Chromatographic Conditions:
-
HPLC System: Waters Acquity UPLC system.[1]
-
Gradient Elution: 10-50% B (0-5 min), 90% B (5-6 min), 10% B (6-7 min).[1]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 55°C.[1]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for OSI-420: m/z 380 → 278.[7]
-
Source Temperature: 150°C.[1]
-
Desolvation Temperature: 600°C.[1]
HPLC-UV Method for Erlotinib (and potentially Desmethyl Erlotinib)
This protocol is based on a validated method for Erlotinib hydrochloride, which can be adapted for its metabolite.[5]
1. Sample Preparation:
-
Sample preparation for biological matrices would typically involve protein precipitation followed by evaporation and reconstitution in the mobile phase. A specific protocol for Desmethyl Erlotinib with UV detection would need to be optimized.
2. Chromatographic Conditions:
-
HPLC System: Shimadzu HPLC system.[5]
-
Column: Symmetry C18, 250 mm × 4.6 mm, 5 µm.[5]
-
Mobile Phase: A mixture of methanol, acetonitrile, and potassium dihydrogen phosphate (B84403) buffer (15:45:40 v/v), with pH adjusted to 4.5.[5]
-
Flow Rate: 1.3 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Detection: UV absorption at 332 nm.[5]
-
Run Time: Approximately 6 minutes.[5]
Visualizing the Workflow
A critical aspect of analytical method development is the validation process, which ensures the method is reliable, reproducible, and accurate for its intended purpose. The following diagram illustrates a typical workflow for bioanalytical method validation.
Caption: Workflow for Bioanalytical Method Validation.
References
- 1. Routine therapeutic drug monitoring of tyrosine kinase inhibitors by HPLC-UV or LC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of erlotinib and its metabolites in rat tissue sections by MALDI quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification [dspace.library.uu.nl]
- 5. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masis.jp [masis.jp]
Comparative Potency Analysis: Desmethyl Erlotinib (OSI-420) vs. Erlotinib
A comprehensive guide for researchers, scientists, and drug development professionals on the relative efficacy of Erlotinib (B232) and its primary active metabolite, Desmethyl Erlotinib (OSI-420), in the inhibition of the Epidermal Growth Factor Receptor (EGFR).
This guide provides a detailed comparison of the in vitro potency of Erlotinib and its major metabolite, Desmethyl Erlotinib (OSI-420). Erlotinib is a widely used tyrosine kinase inhibitor (TKI) in the treatment of non-small cell lung cancer (NSCLC) and other cancers.[1] Following administration, Erlotinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, to form Desmethyl Erlotinib (OSI-420), which is also pharmacologically active.[2] Understanding the comparative potency of the parent drug and its metabolite is crucial for a comprehensive assessment of its overall therapeutic effect.
Quantitative Potency Comparison
| Compound | Target | Assay Type | IC50 Value | Reference |
| Erlotinib | EGFR | In vitro enzyme assay | 2 nM | [3][4] |
| EGFR Autophosphorylation | Intact tumor cells | 20 nM | [3][4] | |
| Desmethyl Erlotinib (OSI-420) | EGFR | - | Equipotent to Erlotinib | [3] |
It is important to note that the combined concentrations of Erlotinib and OSI-420 in cerebrospinal fluid (CSF) have been shown to exceed the IC50 of 7.9 ng/mL (or 20 nM) required for EGFR tyrosine kinase inhibition in intact tumor cells, highlighting the clinical relevance of the metabolite's activity.[3]
Experimental Protocols
The determination of the inhibitory potency of compounds like Erlotinib and OSI-420 relies on a series of well-established in vitro assays. Below are detailed methodologies for key experiments used to assess their efficacy.
EGFR Kinase Inhibition Assay (In Vitro)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the purified EGFR kinase domain.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Test compounds (Erlotinib, OSI-420) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add the diluted compounds to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant EGFR kinase to each well, except for the no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The luminescent signal, which is proportional to the kinase activity, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular EGFR Autophosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit the autophosphorylation of EGFR within a cellular context, providing a more physiologically relevant measure of potency.
Objective: To determine the IC50 of the test compounds for the inhibition of EGFR autophosphorylation in intact cells.
Materials:
-
Cancer cell line with high EGFR expression (e.g., A431)
-
Cell culture medium and supplements
-
Test compounds (Erlotinib, OSI-420)
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR
-
SDS-PAGE gels, transfer apparatus, and western blot reagents
Procedure:
-
Seed the cells in culture plates and allow them to attach overnight.
-
Starve the cells in a serum-free medium for several hours to reduce basal EGFR phosphorylation.
-
Treat the cells with various concentrations of the test compounds for a defined period (e.g., 2 hours).
-
Stimulate the cells with EGF for a short period (e.g., 10 minutes) to induce EGFR autophosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-EGFR antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with the anti-total-EGFR antibody to ensure equal protein loading.
-
Quantify the band intensities and normalize the phosphorylated EGFR signal to the total EGFR signal.
-
Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the EGF-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
This assay measures the effect of the compounds on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the IC50 of the test compounds for the inhibition of cancer cell growth.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
Test compounds (Erlotinib, OSI-420)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Visualizing the Mechanism and Workflow
To further elucidate the context of this comparison, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for assessing the comparative potency of EGFR inhibitors.
References
Interspecies Comparison of Erlotinib Metabolism to Desmethyl Erlotinib: A Guide for Preclinical to Clinical Translation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic conversion of Erlotinib to its active metabolite, Desmethyl Erlotinib (also known as OSI-420), across various preclinical species and humans. Understanding the interspecies differences in this key metabolic pathway is crucial for the accurate extrapolation of preclinical pharmacokinetic and pharmacodynamic data to predict human outcomes and for the design of effective clinical trials.
Executive Summary
Erlotinib, a tyrosine kinase inhibitor, undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes. The O-demethylation of Erlotinib to Desmethyl Erlotinib is a significant metabolic route. Qualitative studies using liver microsomes have shown that common preclinical models such as mice and rats exhibit a similar metabolic profile to humans, with Desmethyl Erlotinib being a consistently identified metabolite across species including humans, mice, rats, dogs, and hamsters. This suggests that the fundamental metabolic pathway is conserved.
However, a significant data gap exists in the public domain regarding the quantitative kinetics (e.g., Vmax, Km, and intrinsic clearance) of Desmethyl Erlotinib formation in preclinical species. This lack of data prevents a direct quantitative comparison of the rate of this metabolic reaction between animals and humans, a critical factor for robust interspecies scaling. This guide presents the available qualitative data, detailed human metabolic kinetic parameters, and a comprehensive experimental protocol to enable researchers to conduct their own comparative studies.
Quantitative Comparison of Erlotinib O-demethylation
While direct quantitative comparisons of the intrinsic clearance of Erlotinib to Desmethyl Erlotinib across different species are limited in the available literature, detailed kinetic data for the primary human CYP enzymes responsible for this transformation have been characterized.
Table 1: Enzyme Kinetics of Desmethyl Erlotinib (OSI-420) Formation from Erlotinib by Human CYP Isoforms
| CYP Isoform | Vmax (pmol/min/pmol CYP) | Km (µM) | Intrinsic Clearance (CLint, Vmax/Km) (µL/min/pmol CYP) |
| CYP3A4 | 2.8 ± 0.2 | 4.9 ± 0.8 | 0.57 |
| CYP1A1 | 1.9 ± 0.1 | 3.1 ± 0.5 | 0.61 |
| CYP1A2 | 0.9 ± 0.1 | 8.7 ± 1.5 | 0.10 |
| CYP3A5 | Data not available | Data not available | Data not available |
| CYP2D6 | Data not available | Data not available | Data not available |
Data presented as mean ± S.E. where available. The formation of Desmethyl Erlotinib is primarily mediated by CYP3A4 and CYP1A1.
Experimental Protocols
To facilitate further research and address the existing data gap, a detailed methodology for a comparative in vitro metabolism study is provided below.
In Vitro Metabolism of Erlotinib in Liver Microsomes from Different Species
Objective: To determine and compare the kinetic parameters (Vmax, Km, and CLint) of Desmethyl Erlotinib formation from Erlotinib in liver microsomes from human, mouse, rat, dog, and monkey.
Materials:
-
Erlotinib hydrochloride
-
Desmethyl Erlotinib (OSI-420) analytical standard
-
Pooled liver microsomes from human, male Sprague-Dawley rats, male CD-1 mice, male Beagle dogs, and male Cynomolgus monkeys (commercially available)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Internal standard for LC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct compound)
-
96-well plates or microcentrifuge tubes
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for quantitative analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of Erlotinib and Desmethyl Erlotinib in a suitable solvent (e.g., DMSO or methanol).
-
Prepare working solutions of Erlotinib at various concentrations in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the liver microsomes (final protein concentration typically 0.2-0.5 mg/mL), potassium phosphate buffer, and Erlotinib working solutions to 37°C.
-
In a 96-well plate or microcentrifuge tubes, combine the liver microsomes and Erlotinib at a range of final concentrations (e.g., 0.5 to 100 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 100-200 µL.
-
Include control incubations without the NADPH regenerating system to assess for non-enzymatic degradation.
-
Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-60 minutes, within the linear range of metabolite formation).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing the internal standard.
-
Centrifuge the samples to precipitate the microsomal proteins (e.g., 14,000 rpm for 10 minutes at 4°C).
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Desmethyl Erlotinib.
-
Prepare a standard curve of Desmethyl Erlotinib in the same matrix as the samples (i.e., quenched incubation mixture).
-
Analyze the samples and quantify the concentration of Desmethyl Erlotinib formed.
-
-
Data Analysis:
-
Calculate the rate of Desmethyl Erlotinib formation (pmol/min/mg microsomal protein) for each Erlotinib concentration.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km.
-
Calculate the intrinsic clearance (CLint) as the ratio of Vmax/Km.
-
Compare the kinetic parameters across the different species.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro assessment of Erlotinib metabolism to Desmethyl Erlotinib.
Metabolic Pathway
Caption: Metabolic conversion of Erlotinib to Desmethyl Erlotinib highlighting key human CYP enzymes.
Determining Accuracy and Precision in Desmethyl Erlotinib Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing robust bioanalytical methods is paramount for accurate pharmacokinetic and metabolic studies. This guide provides a comparative overview of the accuracy and precision of assays for Desmethyl Erlotinib (B232) (OSI-420), a primary active metabolite of the anti-cancer drug Erlotinib. Desmethyl Erlotinib-d4 is commonly employed as a stable isotope-labeled internal standard in these assays to ensure high accuracy and precision.
This document outlines the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, presenting supporting experimental data and detailed protocols.
Comparative Performance of Desmethyl Erlotinib Assays
The accuracy and precision of a bioanalytical method are critical parameters that define its reliability. Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the degree of agreement among a series of individual measurements. The following tables summarize the accuracy and precision data from different validated LC-MS/MS methods for the quantification of Desmethyl Erlotinib (OSI-420) in biological matrices.
| Method | Analyte | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (% CV) | Inter-day Accuracy (%) | Inter-day Precision (% CV) | Reference |
| HILIC-MS/MS | OSI-420 | 5 | 80 | 4 | Not Reported | Not Reported | [1] |
| LC-MS/MS | OSI-420 | 0.5 (LLOQ) | <17 | <17 | <17 | <17 | [2][3] |
| LC-MS/MS | OSI-420 | >0.5 | <14 | <14 | <14 | <14 | [2][3] |
| Sciex QTRAP5500 | OSI-420 | 1-1000 | 98.7 - 104.0 | 4.6 - 13.2 | Not Reported | Not Reported | [4][5] |
| Thermo TSQ Quantum Ultra | OSI-420 | 1-1000 | 98.9 - 106.2 | 3.7 - 13.4 | Not Reported | Not Reported | [4][5] |
Table 1: Accuracy and Precision Data for Desmethyl Erlotinib (OSI-420) Quantification. LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical assays. Below are summarized experimental protocols from the cited literature for the quantification of Desmethyl Erlotinib.
Sample Preparation: Protein Precipitation
A common and straightforward method for sample preparation is protein precipitation.
-
Aliquot Plasma: Transfer a small volume (e.g., 50 µL) of human plasma into a microcentrifuge tube.
-
Add Internal Standard: Spike the plasma sample with the internal standard, such as this compound or Erlotinib-d6.
-
Precipitate Proteins: Add a precipitating agent, typically acetonitrile, often in a 3:1 or 4:1 ratio to the plasma volume.
-
Vortex: Mix the sample vigorously to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 14,000 rpm) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Dilution (if necessary): The supernatant may be further diluted with an appropriate solvent before injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters used for the analysis of Desmethyl Erlotinib.
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column is commonly used (e.g., BEH XBridge C18, 100 x 2.1 mm, 1.7 µm).[2][3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is employed.[2][3]
-
Run Time: The total run time for the chromatographic separation is generally short, often around 7 minutes.[2][3]
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for this analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The mass transitions monitored are specific for the parent and product ions of Desmethyl Erlotinib and its deuterated internal standard.
-
Visualizing Experimental and Logical Frameworks
To further clarify the processes and concepts involved in assay validation, the following diagrams are provided.
Caption: Experimental workflow for determining assay accuracy and precision.
Caption: Relationship between accuracy and precision in measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma [kth.diva-portal.org]
- 4. Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Establishing Linearity and Range for Desmethyl Erlotinib Calibration: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Desmethyl Erlotinib (B232) (OSI-420), the active metabolite of Erlotinib, establishing a robust calibration curve with well-defined linearity and a suitable analytical range is a critical first step. This guide provides a comparative overview of established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, detailing their performance characteristics and the experimental protocols for validation. This information is intended to aid in the selection and implementation of an appropriate analytical method for therapeutic drug monitoring and pharmacokinetic studies.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method often depends on the required sensitivity (Lower Limit of Quantification, LLOQ), the expected concentration range of the analyte in samples, and the available internal standards. The following table summarizes the key performance characteristics of several published LC-MS/MS methods for the quantification of Desmethyl Erlotinib.
| Analyte | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Matrix | Reference |
| Desmethyl Erlotinib (OSI-420) | Erlotinib-d6 / OSI-597 | 0.5 - 500 | 0.5 | Human Plasma | [1][2][3][4] |
| Desmethyl Erlotinib (OSI-420) | Erlotinib-¹³C₆ | 5 - 2500 | 5 | Human Plasma | [5] |
| Desmethyl Erlotinib (OSI-420) | ¹³C₆-OSI-420 | 0.1 - 1000 (semi-quantitative for additional metabolites) | 0.1 | Human Plasma | [6][7] |
| Desmethyl Erlotinib (OSI-420) | Midazolam | Not specified for OSI-420 alone | Not specified for OSI-420 alone | Human Plasma | |
| Desmethyl Erlotinib (OSI-420) | Not specified | 6 - 2000 (combined with Erlotinib) | 6 | Serum |
Note: Desmethyl Erlotinib-d4, a deuterated analog of the analyte, is an ideal internal standard for the quantification of Desmethyl Erlotinib due to its similar chemical and physical properties, which helps to correct for variations in sample preparation and instrument response. While not explicitly detailed in the table due to a lack of specific linearity data in the search results, its use would be consistent with best practices in bioanalytical method development.
Experimental Protocols
The following is a generalized protocol for establishing the linearity and range of a calibration curve for Desmethyl Erlotinib using LC-MS/MS, based on common practices from the cited literature.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Desmethyl Erlotinib and the chosen internal standard (e.g., this compound) in a suitable organic solvent such as methanol (B129727) or DMSO at a concentration of approximately 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Desmethyl Erlotinib by serial dilution of the primary stock solution with an appropriate solvent (e.g., 50% methanol in water). The concentration of these working solutions should cover the intended calibration range.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration. The concentration is typically chosen to be in the mid-range of the calibration curve.
Preparation of Calibration Standards
-
Matrix Selection: Use the same biological matrix (e.g., human plasma, serum) that will be used for the unknown samples. Ensure the matrix is free of the analyte and internal standard.
-
Spiking: Spike known volumes of the Desmethyl Erlotinib working standard solutions into aliquots of the biological matrix to create a series of at least six to eight non-zero calibration standards. The final concentrations should span the expected analytical range.
-
Zero and Blank Samples: Prepare a "zero sample" (matrix spiked with internal standard only) and a "blank sample" (matrix only) to assess for interference.
Sample Preparation (Protein Precipitation)
-
To a small volume of each calibration standard, quality control sample, and unknown sample (e.g., 50 µL), add a volume of cold protein precipitation solvent (e.g., 200 µL of methanol or acetonitrile) containing the internal standard at the pre-determined concentration.[1]
-
Vortex the samples thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for a sufficient time (e.g., 5-10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis. Depending on the method, a dilution step may be required before injection.[1]
LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable reverse-phase HPLC or UHPLC column (e.g., C18) to separate Desmethyl Erlotinib from other endogenous matrix components.[1] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run under a gradient or isocratic elution.[1]
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[1] Optimize the MS parameters, including the precursor-to-product ion transitions (MRM), collision energy, and cone voltage for both Desmethyl Erlotinib and the internal standard.
Data Analysis and Acceptance Criteria
-
Calibration Curve Construction: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for each calibration standard.
-
Linear Regression: Perform a linear regression analysis on the calibration curve. A weighting factor (e.g., 1/x or 1/x²) is often used to improve the accuracy at the lower end of the range.
-
Acceptance Criteria for Linearity:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration of each calibration standard should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[1]
-
At least 75% of the non-zero calibration standards must meet this criterion.
-
Workflow for Establishing Linearity and Range
The following diagram illustrates the logical workflow for establishing the linearity and analytical range of a calibration curve for Desmethyl Erlotinib.
Caption: Workflow for establishing the linearity and analytical range of a calibration curve.
References
- 1. diva-portal.org [diva-portal.org]
- 2. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma [diva-portal.org]
- 3. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma. [publications-affiliated.scilifelab.se]
- 4. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma [kth.diva-portal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. researchgate.net [researchgate.net]
Navigating the Analytical Landscape: A Comparative Guide to the Selectivity and Specificity of Desmethyl Erlotinib-d4 Detection
For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic profiling of the targeted cancer therapeutic, Erlotinib (B232), the precise and accurate quantification of its primary active metabolite, Desmethyl Erlotinib (OSI-420), is of paramount importance. The use of a stable isotope-labeled internal standard, such as Desmethyl Erlotinib-d4, is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of methodologies for the detection of Desmethyl Erlotinib, focusing on the pivotal role of this compound in achieving high selectivity and specificity.
The Gold Standard: Isotope Dilution LC-MS/MS
The consensus in the scientific literature points to LC-MS/MS as the preeminent analytical technique for the quantification of Erlotinib and its metabolites from biological matrices.[1][2][3] This preference is due to the method's inherent high sensitivity, selectivity, and speed.[2] The principle of isotope dilution, where a known concentration of a stable isotope-labeled version of the analyte (e.g., this compound) is added to the sample, is crucial for correcting for matrix effects and variations in sample processing and instrument response.[4]
This compound serves as an ideal internal standard because it is chemically identical to the analyte but has a different mass due to the deuterium (B1214612) labeling. This ensures that it co-elutes with the unlabeled Desmethyl Erlotinib and experiences similar ionization efficiency, leading to highly accurate and precise quantification.[5]
Comparative Analysis of Internal Standards
While this compound represents a best-practice approach, other internal standards have been employed in the quantification of Desmethyl Erlotinib. This section compares the performance of methods using a deuterated internal standard with those using other compounds.
| Internal Standard Type | Compound Example | Advantages | Disadvantages |
| Stable Isotope Labeled | This compound , Erlotinib-d6, 13C6-OSI-420 | - Co-elutes with the analyte, providing the most accurate correction for matrix effects and instrument variability.- High specificity, minimizing cross-talk with the analyte. | - Higher cost compared to other internal standards. |
| Structural Analog | OSI-597 (4-methyl erlotinib) | - Similar chemical properties to the analyte, leading to comparable extraction recovery and chromatographic behavior. | - May not perfectly mimic the ionization behavior of the analyte.- Potential for slight differences in chromatographic retention time. |
| Unrelated Compound | Midazolam, Propranolol | - Readily available and cost-effective. | - Significant differences in physicochemical properties, leading to disparate extraction efficiency, chromatographic retention, and ionization response compared to the analyte.- Less effective at compensating for matrix effects. |
Performance Data of LC-MS/MS Methods
The following table summarizes the performance characteristics of validated LC-MS/MS methods for the quantification of Desmethyl Erlotinib (OSI-420), highlighting key validation parameters.
| Method | Internal Standard | LLOQ (ng/mL) | Precision (% CV) | Accuracy (% Bias) | Extraction Recovery (%) | Reference |
| LC-MS/MS | Deuterated Erlotinib | 0.5 | < 14% (except 17% at LLOQ) | Within ± 15% (except ± 20% at LLOQ) | > 99% | [6][7][8] |
| LC-MS/MS | 13C6-OSI-420 | 0.1 | 4.6 - 13.2% | 98.7 - 104.0% | Not specified | [1][9] |
| HPLC-MS/MS | Midazolam | 5 | 4% (intra-day) | 80% (intra-day) | High efficiency | [2] |
| LC-MS/MS | Propranolol | 0.5 | Not specified | Not specified | Not specified | [3] |
LLOQ: Lower Limit of Quantification; % CV: Percent Coefficient of Variation; % Bias: Percent deviation from the nominal concentration.
Experimental Protocols
Key Experiment: Quantification of Desmethyl Erlotinib in Human Plasma by LC-MS/MS
This section details a representative experimental protocol based on published methods.[6][7][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add a working solution of the internal standard (e.g., this compound).
-
Precipitate proteins by adding an organic solvent such as acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. Liquid Chromatography
-
Column: A reverse-phase C18 column (e.g., BEH XBridge C18, 100 x 2.1 mm, 1.7 µm) is commonly used.[6][7][8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically employed.[6][7][8][10]
-
Flow Rate: A flow rate in the range of 0.4-0.7 mL/min is common.[6]
-
Injection Volume: A small injection volume (e.g., 5 µL) is used.
3. Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for the detection of Desmethyl Erlotinib and its internal standard.[2][3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for this compound detection.
Caption: Erlotinib metabolism and analytical quantification pathway.
References
- 1. Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound-1 | Isotope-Labeled Compounds | 2012598-45-5 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. diva-portal.org [diva-portal.org]
- 7. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma. [publications-affiliated.scilifelab.se]
- 8. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma [kth.diva-portal.org]
- 9. Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification [dspace.library.uu.nl]
- 10. A sensitive LC-MS/MS method to determine the concentrations of erlotinib and its active metabolite OSI-420 in BALB/c nude mice plasma simultaneously and its application to a pharmacokinetic study [jcps.bjmu.edu.cn]
A Comparative Pharmacokinetic Profile of Erlotinib and its Active Metabolite, Desmethyl Erlotinib (OSI-420)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib (B232), and its principal active metabolite, Desmethyl Erlotinib (also known as OSI-420). The data presented is compiled from various clinical and preclinical studies to offer a comprehensive overview for research and drug development purposes.
Introduction
Erlotinib is a potent, orally administered tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. Its therapeutic efficacy is attributed to the reversible inhibition of the EGFR signaling pathway. In the body, Erlotinib is extensively metabolized, primarily by cytochrome P450 (CYP) enzymes, to form several metabolites. The most significant of these is Desmethyl Erlotinib (OSI-420), which is pharmacologically active and contributes to the overall clinical effect of the parent drug. Understanding the distinct pharmacokinetic characteristics of both Erlotinib and OSI-420 is crucial for optimizing dosing strategies, predicting drug-drug interactions, and evaluating the overall therapeutic window.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters for Erlotinib and Desmethyl Erlotinib (OSI-420) based on available human data. It is important to note that these values can exhibit significant inter-individual variability due to factors such as genetics (e.g., CYP enzyme polymorphisms), smoking status, and concomitant medications.
Table 1: Key Pharmacokinetic Parameters of Erlotinib and Desmethyl Erlotinib (OSI-420) in Humans
| Parameter | Erlotinib | Desmethyl Erlotinib (OSI-420) | Key Observations |
| Half-life (t½) | ~36.2 hours[1] | ~5.2 hours (terminal half-life after IV infusion of Erlotinib)[2] | The half-life of Erlotinib is substantially longer than that of its metabolite, OSI-420, contributing to its once-daily dosing regimen. |
| Apparent Oral Clearance (CL/F) | ~3.95 L/h[1] | More than 5-fold higher than Erlotinib[2] | The significantly higher clearance of OSI-420 results in lower systemic exposure compared to the parent drug. |
| Apparent Volume of Distribution (Vd/F) | ~233 L[1] | Data not consistently reported. | Erlotinib has a large volume of distribution, indicating extensive distribution into tissues. |
| Maximum Plasma Concentration (Cmax) | Variable, dose-dependent. e.g., ~1.39 µg/mL after a single 100 mg oral dose.[3] | Approximately 5% of the parent drug's Cmax. e.g., ~0.07 µg/mL after a single 100 mg oral dose of Erlotinib.[3] | Cmax of OSI-420 is a small fraction of Erlotinib's Cmax. |
| Time to Maximum Plasma Concentration (Tmax) | ~1.4 hours[3] | ~1.4 hours[3] | Both the parent drug and its metabolite reach peak plasma concentrations at similar times after oral administration of Erlotinib. |
| Area Under the Curve (AUC) | Dose-dependent. | Approximately 30% (range 12-59%) of Erlotinib's AUC.[2] | Systemic exposure to the active metabolite is considerably lower than that of Erlotinib. |
| Protein Binding | ~95% | Data not consistently reported. | High protein binding is a characteristic of Erlotinib. |
Experimental Protocols
The quantification of Erlotinib and Desmethyl Erlotinib in biological matrices is predominantly achieved through High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The following is a generalized protocol based on commonly cited methodologies.
Protocol: Quantification of Erlotinib and OSI-420 in Human Plasma via HPLC-MS/MS
-
Sample Preparation:
-
A small volume of human plasma (typically 100-200 µL) is used.
-
An internal standard (e.g., a deuterated analog of Erlotinib) is added to the plasma sample to correct for variability during sample processing and analysis.
-
Protein precipitation is performed by adding a solvent such as methanol (B129727) or acetonitrile (B52724) to the plasma sample. This removes larger protein molecules that can interfere with the analysis.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant, containing the analytes of interest and the internal standard, is collected for analysis.
-
-
Chromatographic Separation:
-
The supernatant is injected into an HPLC system.
-
Separation of Erlotinib, OSI-420, and the internal standard is achieved on a C18 reverse-phase analytical column.
-
A mobile phase consisting of a mixture of an aqueous solution (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., methanol or acetonitrile) is used to elute the compounds from the column. A gradient elution is often employed to optimize separation.[4]
-
-
Mass Spectrometric Detection:
-
The eluate from the HPLC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of Erlotinib, OSI-420, and the internal standard. This provides high selectivity and sensitivity.
-
Mandatory Visualizations
Erlotinib Metabolism and Action Pathway
References
- 1. Clinical pharmacokinetics of erlotinib in patients with solid tumors and exposure-safety relationship in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase I and pharmacokinetic study of erlotinib (OSI-774) in combination with docetaxel in squamous cell carcinoma of the head and neck (SSCHN) - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Analysis of OSI-420 with Other Major Erlotinib Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of OSI-420, the primary active metabolite of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib (B232), with its other major metabolites. This analysis is intended to inform research and development efforts by offering a clear perspective on the pharmacological and pharmacokinetic profiles of these compounds.
Introduction to Erlotinib Metabolism
Erlotinib, a potent tyrosine kinase inhibitor, undergoes extensive metabolism primarily in the liver, mediated by cytochrome P450 enzymes, predominantly CYP3A4, with minor contributions from CYP1A2 and CYP1A1.[1][2] This biotransformation results in several metabolites, with OSI-420 (M14) being the most significant in terms of pharmacological activity.[1][3] Other major metabolites identified include the O-demethylated isomer of OSI-420, OSI-413 (M13), and products of further oxidation, such as M11 and M6, and aromatic hydroxylation, M16.[3] Understanding the distinct characteristics of these metabolites is crucial for a complete comprehension of Erlotinib's clinical efficacy and safety profile.
Comparative Analysis of In Vitro Potency
The primary mechanism of action for Erlotinib and its active metabolites is the inhibition of EGFR tyrosine kinase. The following table summarizes the available data on the in vitro potency of Erlotinib and its major metabolites against EGFR.
Table 1: In Vitro Potency against EGFR
| Compound | Metabolite ID | IC50 (nM) vs. EGFR | Potency Relative to Erlotinib |
| Erlotinib | - | 2[4] | - |
| OSI-420 | M14 | Equipotent to Erlotinib[4] | ~1x |
| OSI-413 | M13 | Equipotent to Erlotinib[5] | ~1x |
| M11 | - | Data not available | Not determined |
| M6 | - | Data not available | Not determined |
| M16 | - | Data not available | Not determined |
Pharmacokinetic Profile Comparison
The systemic exposure and disposition of Erlotinib and its metabolites are key determinants of their clinical activity and potential for off-target effects. The following table compares the key pharmacokinetic parameters of Erlotinib and its major metabolites in humans.
Table 2: Human Pharmacokinetic Parameters
| Parameter | Erlotinib | OSI-420 (M14) | OSI-413 (M13) | M11 | M6 | M16 |
| Cmax (ng/mL) | ~1390[6] | ~70[6] | Data not available | Data not available | Data not available | Data not available |
| AUC (ng·h/mL) | Varies significantly | ~30% of Erlotinib[4][5] | Data not available | Data not available | Data not available | Data not available |
| t½ (hours) | ~36.2[7] | ~7.7[6] | Data not available | Data not available | Data not available | Data not available |
| Clearance | ~3.95 L/h[8] | >5-fold higher than Erlotinib[4][5] | Data not available | Data not available | Data not available | Data not available |
| Relative Abundance (% of dose in excreta) | <2% (unchanged)[3] | ~5% of total circulating radioactivity[3] | Minor[3] | 29.4%[3] | 21.0%[3] | 9.6%[3] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the Erlotinib metabolism pathway, the EGFR signaling cascade, and a typical experimental workflow for evaluating EGFR inhibitors.
Caption: Erlotinib is metabolized into active and inactive metabolites.
Caption: Erlotinib and OSI-420 inhibit EGFR autophosphorylation.
Caption: Workflow for assessing cell viability and IC50.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro EGFR Kinase Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (Erlotinib and its metabolites) dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in kinase assay buffer to the final desired concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
1 µL of diluted test compound or DMSO (for control).
-
2 µL of recombinant EGFR enzyme in kinase assay buffer.
-
2 µL of a substrate/ATP mix (poly(Glu, Tyr) and ATP in kinase assay buffer).[9]
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[9]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the positive control (DMSO-treated) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability in response to treatment with Erlotinib or its metabolites.[10]
Materials:
-
Cancer cell line (e.g., A549, a human non-small cell lung cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Erlotinib and its metabolites) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 72 hours.[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. This allows viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
-
Conclusion
This comparative guide highlights that OSI-420 is a pharmacologically active metabolite of Erlotinib, exhibiting potency comparable to the parent drug.[4] Its formation is a key step in the metabolic cascade of Erlotinib. While other major metabolites like M11, M6, and M16 are formed in significant quantities, their in vitro potency against EGFR and their systemic exposure in humans are not well-characterized in publicly available literature. The provided experimental protocols offer a framework for researchers to conduct their own head-to-head comparisons and fill these existing data gaps. A more complete understanding of the pharmacological profiles of all major Erlotinib metabolites will undoubtedly contribute to a more nuanced appreciation of its clinical activity and may inform the development of future EGFR inhibitors.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The plasma and cerebrospinal fluid pharmacokinetics of erlotinib and its active metabolite (OSI-420) after intravenous administration of erlotinib in non-human primates - ProQuest [proquest.com]
- 6. Isolation and characterization of erlotinib-resistant human non-small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Erlotinib for the Treatment of High-Grade Glioma in a Pediatric Patient with Cystic Fibrosis: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Desmethyl Erlotinib-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Desmethyl Erlotinib-d4. Given that Desmethyl Erlotinib is an active metabolite of the potent EGFR tyrosine kinase inhibitor Erlotinib, and its deuterated form is primarily used in research, it is imperative to handle this compound with the utmost care, following protocols for potent and cytotoxic substances.
Hazard Identification and Compound Properties
The following table summarizes the known physical and chemical properties of this compound and the hazards associated with the parent compound, Erlotinib.
| Property | Value | Source |
| Chemical Name | 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-ethanol-d4 | PubChem |
| Molecular Formula | C₂₁H₁₇D₄N₃O₄ | [1] |
| Molecular Weight | 383.43 g/mol | [1] |
| Appearance | Solid (presumed) | General chemical knowledge |
| Solubility (of non-deuterated Desmethyl Erlotinib) | DMSO: 25 mg/mLDMF: 50 mg/mL | [2] |
| Known Hazards (of parent compound Erlotinib) | Suspected of causing cancer (Carcinogenicity Category 2)Suspected of damaging fertility or the unborn child (Toxic to Reproduction Category 2)Harmful if swallowed, in contact with skin, or if inhaled. | Cayman Chemical SDS for Erlotinib |
Disclaimer: The hazard information is based on the parent compound, Erlotinib. This compound should be handled with the same precautions as a potent, cytotoxic compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to ensure the appropriate level of protection. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Receiving and Unpacking | - Single pair of nitrile gloves- Lab coat- Safety glasses | To protect against potential external contamination of the shipping container. |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator within a chemical fume hood- Disposable solid-front gown with tight cuffs- Double gloves (nitrile)- Safety goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection is critical.[3] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat or disposable gown- Safety glasses with side shields or chemical splash goggles- Double gloves (nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills.[3] |
| Handling Solutions | - Lab coat- Safety glasses- Single pair of nitrile gloves | To protect against accidental splashes during routine handling. |
| Spill Cleanup | - Chemical-resistant disposable gown- Double gloves (nitrile)- Safety goggles- N95 respirator (for powder spills) | To provide full protection during spill containment and cleanup. |
Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks in a designated receiving area.
-
Wear a lab coat, safety glasses, and single-use nitrile gloves.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and ventilated area at the recommended temperature (typically -20°C for long-term storage).
-
Maintain an accurate inventory of the compound.
Preparation and Handling
-
Designated Area: All handling of this compound, especially as a solid, must be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential airborne particles.
-
Weighing:
-
Perform weighing within a ventilated balance enclosure or a chemical fume hood.
-
Use dedicated spatulas and weighing papers.
-
Clean the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) after each use.
-
-
Dissolving:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the powdered compound slowly to avoid splashing.
-
Ensure the container is securely capped before mixing.
-
-
General Handling:
-
Always wear the appropriate PPE as outlined in the table above.
-
Avoid working alone when handling highly potent compounds.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Spill Management
-
In the event of a spill, evacuate the immediate area and alert others.
-
Don the appropriate PPE for spill cleanup.
-
For powder spills: Gently cover the spill with absorbent material to avoid raising dust.
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect all contaminated materials into a designated cytotoxic waste container.
-
Decontaminate the spill area with an appropriate cleaning agent, followed by a final rinse.
Disposal Plan
All waste generated from the handling of this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste | - Place all contaminated disposable items (e.g., gloves, gowns, weighing papers, pipette tips) in a designated, leak-proof, and puncture-resistant container labeled as "Cytotoxic Waste."[4] - These containers are often color-coded, typically with a purple lid.[5] |
| Contaminated Sharps | - Dispose of all contaminated needles, syringes, and other sharps in a designated, puncture-proof sharps container labeled "Cytotoxic Sharps Waste."[4][5] |
| Aqueous Waste | - Collect all contaminated aqueous solutions in a sealed, shatter-resistant container clearly labeled with "Cytotoxic Waste" and the chemical name.[3] - Do not mix with other chemical waste streams unless compatibility has been confirmed. |
| Unused Compound | - The original container with any unused compound should be disposed of as cytotoxic waste. |
All cytotoxic waste must be collected and disposed of by a certified hazardous waste management service, typically via high-temperature incineration.[6]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for a typical experimental workflow involving this compound.
Caption: Key safety and handling workflow for this compound.
References
- 1. This compound-1 | Isotope-Labeled Compounds | 2012598-45-5 | Invivochem [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
